1,1-Dimethyl-3-naphthalen-1-ylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15(2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFIYSOVKBPIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307344 | |
| Record name | 1,1-dimethyl-3-naphthalen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51062-10-3 | |
| Record name | NSC190774 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-dimethyl-3-naphthalen-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYL-3-(1-NAPHTHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling 1,1-Dimethyl-3-naphthalen-1-ylurea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Dimethyl-3-naphthalen-1-ylurea, a synthetic compound with potential applications in various research fields. This document summarizes its chemical identity, and while specific experimental data for this exact molecule is limited in publicly available literature, we will draw upon information from closely related urea derivatives to provide context for its potential properties and areas of investigation.
Core Identifiers and Physicochemical Properties
This compound is a urea derivative characterized by the presence of a dimethylamino group and a naphthalen-1-yl substituent. Its fundamental identifiers and properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 51062-10-3 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Melting Point | 164-166 °C | [1] |
| Boiling Point (Predicted) | 432.2 ± 18.0 °C | [1] |
Synthesis and Methodologies
Conceptual Synthesis Workflow:
The synthesis of this compound would likely proceed through the reaction of 1-naphthyl isocyanate with dimethylamine.
Figure 1. Conceptual synthesis of this compound.
General Experimental Protocol for Unsymmetrical Urea Synthesis:
A general protocol for the synthesis of similar urea compounds involves dissolving the amine in a suitable solvent and then adding the isocyanate, often at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified, for example, by recrystallization.
Potential Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway information for this compound is not documented in the available scientific literature. However, the broader class of urea derivatives has been extensively studied and is known to exhibit a wide range of biological activities. Many urea-containing compounds are investigated as potential therapeutic agents, often targeting enzymes or receptors.
Hypothetical Signaling Pathway Involvement:
Based on the activities of other naphthalen-ylurea analogs, one could hypothesize its potential interaction with signaling pathways involved in cell proliferation or inflammation. For instance, some urea derivatives have been shown to act as kinase inhibitors. A hypothetical workflow for investigating such an activity is presented below.
Figure 2. A logical workflow for investigating the biological activity of a novel compound.
Quantitative Data and Experimental Protocols
A critical aspect of drug development and scientific research is the availability of robust quantitative data and detailed experimental protocols. Unfortunately, for this compound, specific quantitative data such as IC₅₀ values, binding affinities, or detailed protocols for its use in biological assays are not present in the currently accessible scientific databases.
Researchers interested in this compound would need to perform initial screening assays to determine its biological effects. A general workflow for such an investigation is outlined below.
Experimental Workflow for Biological Screening:
Figure 3. A generalized experimental workflow for screening a novel chemical entity.
Conclusion
This compound is a defined chemical entity with a known structure and basic physical properties. However, a deep dive into its biological activities, mechanisms of action, and specific applications is hampered by the lack of dedicated research in the public domain. The information provided herein, based on the broader class of urea derivatives, is intended to offer a foundational understanding and a potential roadmap for future investigation. Further experimental work is necessary to elucidate the specific properties and potential applications of this compound.
References
Elucidating the Biological Landscape of Naphthalene and Aryl Urea Derivatives: A Technical Overview for Drug Discovery Professionals
Disclaimer: Publicly available scientific literature and databases lack specific information regarding the biological activity of 1,1-Dimethyl-3-naphthalen-1-ylurea . This guide, therefore, provides an in-depth overview of the broader classes of naphthalene and aryl urea derivatives, for which substantial research exists. The findings presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these chemical scaffolds.
The intersection of the naphthalene core and the urea functional group has given rise to a diverse range of synthetic molecules with significant biological activities. These derivatives have been extensively explored in medicinal chemistry, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents, primarily through their action as enzyme inhibitors. This technical guide synthesizes the available data on the biological activities, mechanisms of action, and experimental evaluation of naphthalene and aryl urea derivatives.
Quantitative Biological Activity Data
The biological efficacy of various naphthalene and aryl urea derivatives has been quantified across numerous studies. The following table summarizes key inhibitory concentrations (IC₅₀) and other relevant metrics for representative compounds from these classes, showcasing their potency against different biological targets.
| Compound Class | Specific Derivative Example | Target | Assay Type | IC₅₀ Value | Reference |
| Aryl Urea | (Z)-styryl p-bromophenyl urea | VEGFR-2 | In-cell Western | >50% inhibition of total VEGFR-2 | [1] |
| Aryl Urea | (E)-styryl p-bromophenyl urea | VEGFR-2 | In-cell Western | >50% inhibition of total VEGFR-2 | [1] |
| Aryl Urea | Sorafenib (diaryl urea) | VEGFR-2 | Kinase Assay | 90 nM | [2] |
| Aryl Urea | Sorafenib (diaryl urea) | FGFR-1 | Kinase Assay | 580 nM | [2] |
| Aryl Urea | Sorafenib (diaryl urea) | BRAF | Kinase Assay | 22 nM | [2] |
| Nitroaryl Urea | Unspecified derivative | CDK2 | Kinase Assay | 14.3 µM | [3] |
| Phenyl Urea | Derivative i12 | IDO1 | Enzymatic Assay | 0.1-0.6 µM | [4] |
| Phenyl Urea | Derivative i23 | IDO1 | Enzymatic Assay | 0.1-0.6 µM | [4] |
| Phenyl Urea | Derivative i24 | IDO1 | Enzymatic Assay | 0.1-0.6 µM | [4] |
| 4-anilino(urea)thienopyrimidine | Unspecified analog | c-Kit | Kinase Assay | < 6 nM | [5] |
| Naphthalene-substituted triazole spirodienone | Compound 6a | MDA-MB-231 cells | Cytotoxicity Assay | 0.03 µM | [6] |
| Naphthalene-substituted triazole spirodienone | Compound 6a | Hela cells | Cytotoxicity Assay | 0.07 µM | [6] |
| Naphthalene-substituted triazole spirodienone | Compound 6a | A549 cells | Cytotoxicity Assay | 0.08 µM | [6] |
Key Biological Activities and Mechanisms of Action
Naphthalene and aryl urea derivatives exhibit a wide spectrum of biological effects, with the urea moiety often playing a crucial role in forming hydrogen bonds with target proteins.[2][7]
Anticancer Activity: This is the most extensively studied activity for this class of compounds. Many aryl urea derivatives function as inhibitors of protein kinases that are critical for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Kit, and Raf kinases.[1][2][5][8] For instance, diaryl ureas like sorafenib are multi-kinase inhibitors used in cancer therapy.[2] Some derivatives have also been shown to inhibit tubulin polymerization, cell cycle-dependent kinases (CDKs), and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[3][4][8]
Antimicrobial and Antifungal Activity: Certain naphthalene-containing urea and thiourea derivatives have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties.[9][10][11] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme.[9]
Anti-inflammatory and Analgesic Effects: A number of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and analgesic epoxy-fatty acids.[12] Inhibition of sEH by these urea derivatives has been shown to reduce inflammatory pain in preclinical models.[12]
Experimental Protocols
The evaluation of the biological activity of naphthalene and aryl urea derivatives involves a range of standard and specialized assays. Below are generalized methodologies for key experiments cited in the literature.
1. In Vitro Antiproliferative Activity (MTT Assay):
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Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, PC-3) and a normal human cell line (e.g., HL7702) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7][13]
2. Kinase Inhibition Assay:
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Enzyme and Substrate Preparation: A purified recombinant kinase (e.g., VEGFR-2, c-Kit) and its specific substrate are prepared in a reaction buffer.
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Compound Incubation: The kinase is pre-incubated with various concentrations of the inhibitor (test compound) in the presence of ATP.
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Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a set time at a controlled temperature. The reaction is then stopped by the addition of a stop solution.
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Detection: The level of substrate phosphorylation is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
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Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[5]
3. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
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Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread on the surface of an agar plate.
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Well Preparation and Compound Addition: Wells are created in the agar, and a specific concentration of the test compound (dissolved in a suitable solvent) is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.
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Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
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Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured. A larger diameter indicates greater antimicrobial activity.[10]
Visualizing Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized signaling pathway and a typical experimental workflow.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by an Aryl Urea Derivative.
References
- 1. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity [mdpi.com]
- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Naphthalenylureas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of naphthalenylureas, a class of compounds with significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This document details experimental methodologies for determining these properties, presents quantitative data for representative compounds, and visualizes relevant biological signaling pathways.
Physicochemical Properties of Naphthalenylureas
The physicochemical properties of naphthalenylureas are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity, and ionization state influence a compound's absorption, distribution, metabolism, and excretion (ADME).
Data Summary
The following table summarizes key physical and chemical properties for a selection of representative naphthalenylureas. These compounds include the parent structures, 1-(naphthalen-1-yl)urea and 1-(naphthalen-2-yl)urea, and Sorafenib, a clinically approved multi-kinase inhibitor featuring a naphthalenylurea moiety.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP | pKa |
| 1-(Naphthalen-1-yl)urea | C₁₁H₁₀N₂O | 186.21 | Not Reported | Insoluble in water[1] | Not Reported | Not Reported |
| 1-(Naphthalen-2-yl)urea | C₁₃H₁₃ClN₂O | 248.71 | 182[2] | Not Reported | Not Reported | Not Reported |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 202-204[3] | 1.71e-03 g/L[4] | 3.8[4][5] | 11.55 (strongest acidic), 3.03 (strongest basic)[6] |
Note: "Not Reported" indicates that reliable experimental data was not found in the public domain during the literature search. The insolubility of 1-(Naphthalen-1-yl)urea is a qualitative description.[1]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug discovery and development. The following sections detail standard experimental protocols for measuring the key parameters presented in the data summary.
Melting Point Determination
The melting point of a compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Method [7][8]
-
Sample Preparation: A small amount of the dry, finely powdered naphthalenylurea derivative is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/minute for a preliminary measurement, then 1-2 °C/minute for an accurate determination).
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point of the substance.
-
Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Solubility Determination
Aqueous solubility is a critical factor influencing the absorption and bioavailability of a drug candidate.
Methodology: Shake-Flask Method [6]
-
Equilibrium Saturation: An excess amount of the naphthalenylurea compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a physiological pH of 7.4) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: After agitation, the suspension is allowed to stand to allow the undissolved solid to sediment. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved naphthalenylurea in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).
Lipophilicity Determination (LogP)
The partition coefficient (P) or its logarithmic form (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Methodology: Shake-Flask Method [5][9][10]
-
Phase Preparation: Two immiscible liquid phases, typically n-octanol (representing a lipid environment) and water (or a buffer of a specific pH, for LogD determination), are mutually saturated by shaking them together and allowing them to separate.
-
Partitioning: A known amount of the naphthalenylurea derivative is dissolved in one of the phases (usually n-octanol). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Measurement: The concentration of the naphthalenylurea in each phase is determined using an appropriate analytical method, such as HPLC-UV.
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Ionization Constant (pKa) Determination
The pKa value indicates the strength of an acidic or basic functional group and determines the extent of ionization of a compound at a given pH.
Methodology: Potentiometric Titration [4][11]
-
Solution Preparation: A solution of the naphthalenylurea derivative of known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) for compounds with low aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted.
Signaling Pathways and Naphthalenylureas
Naphthalenylureas, most notably Sorafenib, are known to exert their therapeutic effects by inhibiting various protein kinases involved in cancer cell proliferation and angiogenesis. The following diagrams illustrate two key signaling pathways targeted by such compounds.
B-Raf/MEK/ERK Signaling Pathway in Melanoma
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the BRAF gene are common in melanoma, leading to constitutive activation of this pathway. Naphthalenylureas like Sorafenib can inhibit Raf kinases, thereby blocking downstream signaling.
Caption: B-Raf/MEK/ERK signaling pathway and the inhibitory action of naphthalenylureas.
VEGF/VEGFR Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Naphthalenylurea-based inhibitors can target VEGFR, thereby disrupting the downstream signaling cascade.
Caption: VEGF/VEGFR signaling pathway in angiogenesis and its inhibition by naphthalenylureas.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Urea, 1-(2-chloroethyl)-3-(2-naphthyl)- [webbook.nist.gov]
- 3. 284461-73-0 CAS MSDS (Sorafenib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Sorafenib CAS#: 284461-73-0 [m.chemicalbook.com]
- 11. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Urea Derivatives
For Immediate Release
In a significant stride forward for medicinal chemistry and drug development, this technical guide unveils the core principles and methodologies behind the discovery and synthesis of novel urea derivatives. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this critical class of compounds.
The urea scaffold has long been recognized as a "privileged structure" in drug design. Its unique ability to form stable hydrogen bonds with biological targets has made it a cornerstone in the development of a wide array of therapeutics.[1][2] From the pioneering anti-trypanosomal agent Suramin to modern multi-kinase inhibitors like Sorafenib and Lenvatinib, urea derivatives have demonstrated remarkable efficacy against a spectrum of diseases, including cancer, viral infections, and diabetes.[1][3][4] This guide delves into the chemical intricacies and biological significance of these compounds, offering a roadmap for the innovation of next-generation therapeutics.
The Architectural Elegance of Urea Derivatives in Medicinal Chemistry
The urea moiety (R¹R²N-C(=O)-NR³R⁴) is a versatile building block in drug design. Its carbonyl group acts as a hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors. This dual functionality allows urea derivatives to establish strong and specific interactions with the active sites of enzymes and receptors, thereby modulating their biological activity.[1] This has been a key factor in the successful design of potent and selective inhibitors for various drug targets.
A notable class of urea derivatives that has garnered significant attention is the diaryl ureas. These compounds, exemplified by the anticancer drug Sorafenib, have proven to be potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[4][5] By targeting kinases involved in tumor growth and angiogenesis, such as Raf and Vascular Endothelial Growth Factor Receptor (VEGFR), these drugs effectively impede cancer progression.[4]
Charting the Synthetic Landscape: From Traditional to Modern Methodologies
The synthesis of urea derivatives has evolved significantly, moving from classical methods to more sophisticated and safer approaches.
Traditional Synthetic Routes
Historically, the synthesis of ureas often involved the use of hazardous reagents like phosgene and isocyanates.[1] The reaction of an amine with phosgene or an isocyanate provides a straightforward route to both symmetrical and unsymmetrical ureas.[1] While effective, the high toxicity of these reagents has prompted the development of safer alternatives.[1]
Modern and Greener Synthetic Strategies
Contemporary synthetic chemistry has embraced the principles of green chemistry, leading to the development of safer and more environmentally friendly methods for urea synthesis. One of the most widely adopted phosgene substitutes is N,N'-Carbonyldiimidazole (CDI).[1] CDI, a stable and crystalline solid, reacts with amines to form an activated intermediate that readily couples with a second amine to yield the desired urea, avoiding the formation of toxic byproducts.[1][6]
Other innovative approaches include the use of carbon dioxide as a C1 building block, catalytic carbonylation of azides, and microwave-assisted synthesis, which often lead to higher yields and shorter reaction times.[3][6]
Biological Activities and Therapeutic Frontiers
The structural versatility of urea derivatives has translated into a broad spectrum of biological activities, making them valuable candidates for treating a multitude of diseases.
Anticancer Agents
Urea-based compounds have made a significant impact in oncology.[4] As multi-kinase inhibitors, drugs like Sorafenib and Lenvatinib have been approved for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[4][5] Their mechanism of action involves the inhibition of key signaling pathways that drive tumor growth, proliferation, and angiogenesis.[4]
Antimicrobial and Antiviral Properties
Beyond cancer, urea derivatives have shown promise as antimicrobial and antiviral agents.[3][7] For instance, some thiourea derivatives have been investigated for their activity against Mycobacterium tuberculosis, and certain urea-containing compounds have demonstrated inhibitory effects on HIV-1 protease.[3][7]
The following table summarizes the in vitro anticancer activity of a selection of novel diaryl urea derivatives against various human cancer cell lines, providing a comparative look at their potency.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 1f | A549 (Lung) | 0.41 | [1] |
| MDA-MB-231 (Breast) | 0.24 | [1] | |
| HL-60 (Leukemia) | 0.23 | [1] | |
| 8c | A549 (Lung) | < 5 | [2] |
| 9b | A549 (Lung) | < 5 | [2] |
| HCT116 (Colon) | < 3 | [2] | |
| 9d | A549 (Lung) | < 5 | [2] |
| HCT116 (Colon) | < 3 | [2] | |
| 9g | HCT116 (Colon) | < 3 | [2] |
| 2p | MDA-MB-231 (Breast) | 0.016 (mmol/L) | [3] |
| HT-29 (Colon) | 0.63 (mmol/L) | [3] | |
| MCF-7 (Breast) | 0.001 (mmol/L) | [3] | |
| 23 | MX-1, A375, HepG2, Ketr3, HT-29 | 5.17 - 6.46 | [8] |
| Sorafenib | MX-1, A375, HepG2, Ketr3, HT-29 | 8.27 - 15.2 | [8] |
| Derivative 14 | HCT116 (Colon), SW480 (Colon), SW620 (Colon), Caco-2 (Colon), A375 (Melanoma), MiaPaca-2 (Pancreatic) | Consistently high activity | [9] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and development in this promising area, this section provides detailed methodologies for the synthesis of a novel unsymmetrical diaryl urea and a standard biological evaluation assay.
Synthesis of an Unsymmetrical Diaryl Urea via CDI
This protocol describes a general and safe method for the synthesis of unsymmetrical diaryl ureas using N,N'-Carbonyldiimidazole (CDI).
Materials:
-
Substituted Aniline 1
-
Substituted Aniline 2
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Activation of Aniline 1: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Substituted Aniline 1 (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Urea Formation: To the reaction mixture containing the activated aniline intermediate, add a solution of Substituted Aniline 2 (1.0 eq) in anhydrous THF. If the reaction is slow, a catalytic amount of a non-nucleophilic base such as pyridine can be added. Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure unsymmetrical diaryl urea.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Kinase Inhibition Assay (e.g., Raf-1 Kinase Assay)
This protocol outlines a general procedure for evaluating the inhibitory activity of a novel urea derivative against a specific kinase, such as Raf-1.
Materials:
-
Recombinant active Raf-1 kinase
-
MEK1 (kinase-dead substrate)
-
ATP (Adenosine triphosphate), including [γ-³³P]ATP for radiometric assay
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test urea derivative (dissolved in DMSO)
-
Staurosporine or a known Raf-1 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Phosphocellulose paper and stop buffer (e.g., 0.75% phosphoric acid) for radiometric assay, or specific antibodies for non-radiometric assays.
-
Scintillation counter or plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the test urea derivative (typically in DMSO) to the wells. Include wells for a positive control inhibitor and a vehicle control (DMSO only).
-
Enzyme and Substrate Addition: Add the substrate (MEK1) to all wells, followed by the recombinant Raf-1 kinase. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (including a tracer amount of [γ-³³P]ATP). Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop buffer.
-
Washing: Wash the phosphocellulose paper multiple times with the stop buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of ³³P incorporated into the MEK1 substrate by scintillation counting. For non-radiometric assays, detection may involve specific antibodies that recognize the phosphorylated substrate, followed by a colorimetric or fluorescent readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of these novel urea derivatives, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their activity.
Many potent urea-based anticancer agents function by inhibiting the Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.
The Path Forward: Future Perspectives in Urea Derivative Research
The field of urea derivative research continues to be a vibrant and rapidly evolving area of drug discovery. Future efforts will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel therapeutic applications beyond oncology, such as in the treatment of neurodegenerative and inflammatory diseases, also holds significant promise. Furthermore, the integration of computational drug design and artificial intelligence will undoubtedly accelerate the discovery and optimization of the next generation of urea-based therapeutics, heralding a new era of precision medicine.
References
- 1. Design, synthesis and anticancer activities of diaryl urea derivatives bearing N-acylhydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. qingmupharm.com [qingmupharm.com]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Process For The Preparation Of Lenvatinib [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1,1-Dimethyl-3-naphthalen-1-ylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological targets of the synthetic compound 1,1-Dimethyl-3-naphthalen-1-ylurea. Based on extensive structural analogy and a comprehensive review of existing literature, this document posits that the primary biological target of this compound is soluble epoxide hydrolase (sEH) . The inhibition of sEH has significant therapeutic implications, particularly in the modulation of inflammatory pathways. This guide summarizes the key signaling pathways, provides detailed experimental protocols for target validation, and presents quantitative data from structurally related compounds to support this hypothesis.
Introduction
This compound is a small molecule featuring a urea linker connecting a dimethylated amine and a naphthalene moiety. While direct experimental evidence for the biological activity of this specific compound is not extensively documented in publicly available literature, its structural motifs are characteristic of a well-established class of enzyme inhibitors. The urea functional group, combined with a bulky, hydrophobic naphthalene ring system, strongly suggests its potential as an inhibitor of soluble epoxide hydrolase (sEH).
sEH is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] By inhibiting sEH, the bioavailability of EETs is increased, leading to a reduction in inflammation, pain, and hypertension.[1][4] This makes sEH a compelling target for the development of new therapeutics for a range of inflammatory diseases.
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The sEH pathway is a key regulator of inflammation and vascular tone. Polyunsaturated fatty acids, such as arachidonic acid, are metabolized by cytochrome P450 (CYP) enzymes to form epoxides, including EETs.[2][5] These EETs exert various beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[3][4] However, sEH rapidly converts these active epoxides into their corresponding diols, diminishing their biological activity.[1] Inhibition of sEH therefore represents a promising strategy to enhance the endogenous anti-inflammatory response.
Quantitative Data for Structurally Related sEH Inhibitors
While specific inhibitory constants for this compound are not available, the following table summarizes the IC50 values for structurally related urea-based inhibitors of soluble epoxide hydrolase. This data provides a strong indication of the potential potency of the compound . The presence of a urea core and hydrophobic moieties are common features among these potent inhibitors.
| Compound Name | Structure | Target | IC50 (nM) | Reference |
| N,N'-Dicyclohexylurea (DCU) | Cyclohexyl-NH-CO-NH-Cyclohexyl | Murine sEH | 40 | [Morisseau et al., 1999] |
| 1-Adamantanyl-3-cyclohexylurea | Adamantyl-NH-CO-NH-Cyclohexyl | Human sEH | 3.5 | [Jones et al., 2005] |
| 1-(1-Adamantyl)-3-(4-morpholinophenyl)urea | Adamantyl-NH-CO-NH-Ph-Morpholine | Human sEH | 1.1 | [Tsai et al., 2010] |
| 1-Aryl-3-substituted ureas | Aryl-NH-CO-NH-R | Human sEH | 1 - 100 | [Kim et al., 2004] |
Table 1: Inhibitory activity of representative urea-based soluble epoxide hydrolase inhibitors.
Experimental Protocols
To validate the hypothesis that this compound targets sEH, a series of biochemical and cell-based assays can be employed. Below is a detailed protocol for a representative in vitro sEH inhibition assay.
Soluble Epoxide Hydrolase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available sEH inhibitor screening kits and published literature.[6][7]
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., N,N'-dicyclohexylurea)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in sEH assay buffer to achieve a range of desired final concentrations for the IC50 curve (e.g., 0.1 nM to 100 µM).
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: 20 µL of diluted this compound.
-
Positive control wells: 20 µL of diluted positive control inhibitor.
-
Vehicle control wells: 20 µL of sEH assay buffer containing the same final concentration of DMSO as the test wells.
-
Blank wells (no enzyme): 20 µL of sEH assay buffer.
-
-
Add 130 µL of sEH assay buffer containing the appropriate concentration of recombinant human sEH to all wells except the blank wells. Add 130 µL of sEH assay buffer without enzyme to the blank wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the sEH substrate (PHOME) solution to all wells.[8]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.[9] The excitation wavelength should be set to 330 nm and the emission wavelength to 465 nm.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of vehicle control well))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
While direct experimental data on the biological targets of this compound are limited, a strong scientific rationale based on structure-activity relationships of known inhibitors points towards soluble epoxide hydrolase as a primary and potent target. The structural features of this compound, namely the urea linker and the hydrophobic naphthalene moiety, are well-established pharmacophores for sEH inhibition. The information and protocols provided in this technical guide offer a robust framework for researchers to experimentally validate this hypothesis and to further explore the therapeutic potential of this and related compounds in the context of inflammatory diseases. Further investigation through the outlined experimental procedures is highly recommended to definitively characterize the biological activity of this compound.
References
- 1. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 4.5. sEH Kinetic Assay [bio-protocol.org]
- 9. 2.2. sEH Enzymatic Assay [bio-protocol.org]
Retrosynthesis and Synthesis of 1,1-Dimethyl-3-naphthalen-1-ylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed retrosynthetic analysis and proposed synthetic methodologies for the preparation of 1,1-Dimethyl-3-naphthalen-1-ylurea, a substituted urea derivative of interest in medicinal chemistry and materials science. This document outlines the logical bond disconnections to identify key starting materials and presents detailed experimental protocols for its synthesis, supported by quantitative data and visualizations.
Retrosynthetic Analysis
The retrosynthesis of this compound begins with the disconnection of the urea functional group, a common and reliable strategy. The C-N bond of the urea is disconnected to yield two primary synthons: a 1-naphthyl isocyanate electrophile and a dimethylamine nucleophile. The 1-naphthyl isocyanate can be further simplified through the disconnection of the isocyanate group to its corresponding amine precursor, 1-naphthylamine. This analysis reveals a straightforward synthetic route from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathways
Based on the retrosynthetic analysis, a two-step synthetic pathway is proposed. The first step involves the conversion of 1-naphthylamine to 1-naphthyl isocyanate. The second step is the reaction of the isocyanate with dimethylamine to form the target urea derivative.
Caption: Proposed synthetic pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the data for the final product is based on predictions and may vary from experimental results.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Naphthylamine | C₁₀H₉N | 143.19 | 49-51 | 301 |
| 1-Naphthyl isocyanate | C₁₁H₇NO | 169.18 | 4-6 | 269-270 |
| Dimethylamine | C₂H₇N | 45.08 | -93 | 7 |
| This compound | C₁₃H₁₄N₂O | 214.26 | Predicted: 150-160 | Not Available |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Synthesis of 1-Naphthyl isocyanate from 1-Naphthylamine
Warning: This reaction involves the use of phosgene or a phosgene equivalent, which are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-Naphthylamine
-
Triphosgene (as a safer substitute for phosgene gas)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-naphthylamine (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to yield crude 1-naphthyl isocyanate, which can be purified by vacuum distillation.
Synthesis of this compound
This protocol is adapted from a general, environmentally friendly procedure for the synthesis of unsymmetrical ureas.[1]
Materials:
-
1-Naphthyl isocyanate
-
Aqueous solution of dimethylamine (e.g., 40%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aqueous solution of dimethylamine (1.0 eq) in water and cool the mixture to 5 °C in an ice bath.
-
After 5 minutes, slowly add 1-naphthyl isocyanate (1.0 eq) to the cooled amine solution. The addition should be done in such a way that the temperature of the reaction mixture does not exceed 10 °C.
-
As the reaction proceeds, a solid precipitate of this compound will form.
-
Stir the reaction mixture for an additional 30 minutes at 5 °C. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Filter the solid product and wash the residue with cold water.
-
The obtained solid can be dried in a vacuum oven. This method often yields a product of high purity without the need for further purification.
Characterization of this compound
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determination of the melting point and comparison with literature values (if available).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
¹H NMR: Expected signals would include those for the dimethyl protons, the aromatic protons of the naphthalene ring, and the N-H proton.
-
¹³C NMR: Expected signals would include those for the methyl carbons, the aromatic carbons, and the urea carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. A strong absorption band around 1640-1660 cm⁻¹ is expected for the urea carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Conclusion
The retrosynthetic analysis of this compound reveals a practical and efficient synthetic route starting from 1-naphthylamine and dimethylamine. The provided experimental protocols, particularly the environmentally benign urea formation step, offer a clear pathway for the synthesis of this target molecule. Proper characterization of the final product is crucial to ensure its identity and purity for further applications in research and development.
References
Methodological & Application
Synthesis Protocol for 1,1-Dimethyl-3-naphthalen-1-ylurea: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,1-Dimethyl-3-naphthalen-1-ylurea, a substituted N-aryl urea. N-aryl ureas are a class of compounds with diverse biological activities, including potential applications in oncology and agriculture. This protocol outlines the straightforward synthesis via the reaction of 1-naphthyl isocyanate with dimethylamine. Included are detailed experimental procedures, a summary of physical and chemical data, and a proposed experimental workflow. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for N-aryl ureas in a biological context, given their known anti-proliferative effects.
Introduction
Substituted ureas, particularly N-aryl ureas, are a significant class of organic compounds in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, herbicides, and anti-proliferative agents. The structural motif of an aryl group attached to a urea functionality allows for diverse interactions with biological targets. The synthesis of this compound serves as a representative example of the preparation of this class of compounds. The protocol described herein is based on the well-established reaction between an isocyanate and a secondary amine, which is a robust and high-yielding method for the formation of N,N,N'-trisubstituted ureas.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Naphthyl Isocyanate | C₁₁H₇NO | 169.18 | 14-16 | 269-270 |
| Dimethylamine (40% in H₂O) | C₂H₇N | 45.08 | -92.2 | 7 |
| This compound | C₁₃H₁₄N₂O | 214.26 | 164-166[1] | 432.2 (Predicted)[1] |
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR (N-CH₃) | ~3.0 | Singlet |
| ¹H NMR (Aromatic-H) | 7.2 - 8.2 | Multiplet |
| ¹H NMR (N-H) | ~8.5 | Singlet (broad) |
| ¹³C NMR (N-CH₃) | ~36 | Quartet |
| ¹³C NMR (Aromatic-C) | 110 - 140 | Multiple signals |
| ¹³C NMR (C=O) | ~155 | Singlet |
Experimental Protocol
This protocol details the synthesis of this compound from 1-naphthyl isocyanate and dimethylamine.
Materials:
-
1-Naphthyl isocyanate
-
Dimethylamine (40% aqueous solution)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Buchner funnel and flask)
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Amine: While stirring, add a 40% aqueous solution of dimethylamine (1.1 eq) dropwise to the cooled solution of 1-naphthyl isocyanate via a dropping funnel over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.
-
Characterization: Characterize the purified product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Hypothetical Signaling Pathway
Given that many N-aryl ureas exhibit anti-proliferative activity through kinase inhibition, a hypothetical signaling pathway involving the inhibition of a Receptor Tyrosine Kinase (RTK) is depicted below.
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
References
Applications of 1,1-Dimethyl-3-naphthalen-1-ylurea in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-3-naphthalen-1-ylurea is a urea derivative incorporating a bulky, aromatic naphthalene ring. While specific, documented applications of this compound in organic synthesis are not extensively reported in publicly available literature, its structural motifs—an N-aryl-N',N'-dimethylurea—suggest potential utility in several areas of synthetic and medicinal chemistry. This document outlines the probable synthetic routes to this compound and explores its inferred applications based on the known reactivity of structurally related compounds.
Synthesis of this compound
The synthesis of N,N-disubstituted N'-aryl ureas can be accomplished through several established methods. The following protocols describe two primary, high-yielding routes to the target compound.
Protocol 1: From 1-Naphthyl Isocyanate and Dimethylamine
This is a direct and generally high-yielding method for the formation of the urea linkage. The highly reactive isocyanate group readily undergoes nucleophilic attack by the amine.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-naphthyl isocyanate (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile) under an inert atmosphere (nitrogen or argon), add a solution of dimethylamine (1.1 eq, typically as a solution in THF or as a gas bubbled through the solvent) dropwise at 0 °C.
-
Reaction Monitoring: The reaction is typically rapid and exothermic. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Diagram of Synthetic Pathway 1:
Caption: Synthesis via 1-Naphthyl Isocyanate.
Protocol 2: From 1-Naphthylamine and a Dimethylcarbamoyl Chloride
This method involves the reaction of an amine with a carbamoyl chloride, a common strategy for urea synthesis.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 1-naphthylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent like THF or DCM.
-
Reagent Addition: Cool the solution to 0 °C and add N,N-dimethylcarbamoyl chloride (1.05 eq) dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine hydrochloride salt. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Diagram of Synthetic Pathway 2:
Caption: Synthesis from 1-Naphthylamine.
Potential Applications in Organic Synthesis
While direct applications are not well-documented, the structure of this compound allows for reasoned speculation on its potential uses.
Intermediate in Medicinal Chemistry and Agrochemicals
Many N-aryl ureas exhibit biological activity. For instance, compounds like Fenuron (1,1-dimethyl-3-phenylurea) and Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known herbicides. The naphthalene moiety is also a common scaffold in pharmaceuticals. Therefore, this compound could serve as a key intermediate or a candidate molecule in the discovery of new bioactive compounds.
Potential Workflow for Bioactive Compound Discovery:
Caption: Drug Discovery Workflow.
Ligand in Homogeneous Catalysis
Urea derivatives can act as ligands for transition metals. For example, N,N'-dimethylurea has been shown to be an effective ligand in copper-catalyzed Chan-Lam N-arylation reactions. The nitrogen and oxygen atoms of the urea moiety in this compound could potentially coordinate with metal centers, and the bulky naphthalene group could influence the steric and electronic properties of the resulting catalyst.
Table 1: Potential Catalytic Applications
| Reaction Type | Potential Role of this compound | Metal Catalyst |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Ancillary ligand to stabilize the active catalytic species and influence selectivity. | Palladium, Copper, Nickel |
| C-H Activation | Directing group or ligand to facilitate the functionalization of C-H bonds. | Rhodium, Ruthenium, Palladium |
Building Block for Supramolecular Chemistry
The urea functional group is a well-known hydrogen bond donor and acceptor, capable of forming predictable self-assembling structures. The presence of the large, flat naphthalene surface allows for potential π-π stacking interactions. This combination of hydrogen bonding and π-stacking capabilities makes this compound a potential building block for the construction of supramolecular assemblies, such as gels, liquid crystals, or functional materials.
Conclusion
While this compound is not a commonly cited reagent or catalyst in the existing chemical literature, its synthesis is straightforward from readily available starting materials. Based on the known chemistry of related N-aryl-N',N'-dimethylureas and naphthalene-containing compounds, it holds potential as an intermediate in the development of new bioactive molecules, as a ligand in transition metal catalysis, and as a building block in materials and supramolecular chemistry. Further research is required to explore and validate these potential applications.
Application Notes and Protocols for 1,1-Dimethyl-3-naphthalen-1-ylurea in Pharmaceutical Research
Note to the Reader: Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, there is a significant lack of available information on the specific compound 1,1-Dimethyl-3-naphthalen-1-ylurea for applications in pharmaceutical research. No detailed experimental protocols, quantitative biological data, or established signaling pathways associated with this molecule could be identified.
The following sections provide a general framework for how such a compound might be investigated based on the properties of related urea and naphthalene-containing molecules. This information is intended to be illustrative and does not represent established data for this compound.
Compound Profile
This section would typically summarize the known chemical and biological properties of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O | PubChem |
| Molecular Weight | 214.26 g/mol | PubChem |
| IUPAC Name | 1,1-dimethyl-3-(naphthalen-1-yl)urea | PubChem |
| CAS Number | 23375-33-9 | PubChem |
| Structure | PubChem | |
| Known Biological Targets | Not Available | - |
| IC₅₀/EC₅₀ Values | Not Available | - |
Hypothetical Pharmaceutical Research Applications
Based on the general bioactivity of urea and naphthalene-containing compounds, this compound could be hypothetically investigated in the following areas:
-
Oncology: Many urea derivatives are known to be potent kinase inhibitors. This compound could be screened against a panel of cancer-related kinases.
-
Inflammation: Some naphthalene derivatives have demonstrated anti-inflammatory properties. The compound could be tested in cellular models of inflammation, measuring markers like cytokine release.
-
Infectious Diseases: The scaffold could be explored for antibacterial or antiviral activity.
Illustrative Experimental Protocols
The following are generalized protocols that would be adapted to investigate a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Kinase Inhibition Assay
This protocol is a generic example of how to test for kinase inhibition.
Materials:
-
Recombinant kinase (e.g., EGFR, BRAF)
-
Kinase substrate (peptide)
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Add kinase, substrate, and the test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Hypothetical Signaling Pathway and Workflow Diagrams
As no specific signaling pathways are known for this compound, the following diagrams illustrate a generic drug discovery workflow and a hypothetical kinase inhibition pathway.
Caption: A generalized workflow for drug discovery.
Caption: A hypothetical mechanism of kinase inhibition.
Investigating the Anticancer Potential of 1,1-Dimethyl-3-naphthalen-1-ylurea: Application Notes and Protocols
Disclaimer: As of the current date, specific studies detailing the anticancer properties of 1,1-Dimethyl-3-naphthalen-1-ylurea are not extensively available in the public domain. However, the broader class of naphthalene and urea derivatives has shown significant promise in anticancer research.[1][2] This document provides a generalized framework of application notes and protocols based on methodologies commonly used for evaluating similar naphthalene-based compounds. These guidelines are intended to serve as a starting point for researchers investigating the potential of this compound as an anticancer agent.
General Application Notes for Naphthalene-Based Compounds
Naphthalene derivatives are a class of compounds recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[3][4] The urea moiety is also a key feature in several approved anticancer drugs, often acting as a kinase inhibitor.[1] The combination of a naphthalene ring and a urea functional group in this compound suggests its potential as a subject for anticancer investigation.
Quantitative Data on Anticancer Activity of Naphthalene Derivatives
The following table summarizes the cytotoxic activities of various naphthalene derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of new compounds like this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 | --INVALID-LINK-- |
| Naphthalene-substituted triazole spirodienones | HeLa | 0.07 - 0.72 | --INVALID-LINK-- |
| Naphthalene-substituted triazole spirodienones | A549 | 0.08 - 2.00 | --INVALID-LINK-- |
| Naphthalene substituted benzimidazole derivatives | Various | 0.078 - 0.625 | --INVALID-LINK-- |
| 1,8-naphthalimide-1,2,3-triazole derivative (5e) | H1975 | 16.56 | --INVALID-LINK-- |
| Naphthalene-1,4-dione analogue (imidazole derivative) | Cancer cells | 6.4 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a common method for determining the cytotoxic effects of a test compound on cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
This compound (test compound)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plates for 16-24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway Diagram
Many naphthalene derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The MAPK/ERK pathway is a common target.
Caption: Hypothetical targeting of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial screening and investigation of a novel compound for its anticancer properties.
Caption: General workflow for anticancer drug screening.
References
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1,1-Dimethyl-3-naphthalen-1-ylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-3-naphthalen-1-ylurea is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control processes. Due to a lack of specific validated methods for this compound in publicly available literature, this document provides detailed application notes and protocols based on established analytical techniques for structurally similar compounds, such as aryl ureas and naphthalene derivatives. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for quantifying higher concentrations of the analyte. The naphthalene moiety of the target compound is expected to have a strong UV absorbance, making this a viable detection method.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low detection limits are essential.
Data Presentation
The following tables summarize typical quantitative data achievable with the described methods. These values are illustrative and would require validation for this compound.
Table 1: HPLC with UV Detection - Expected Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
Table 2: LC-MS/MS - Expected Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, tissue homogenate)
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (based on the naphthalene chromophore)
4. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
5. Calibration and Quantification
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking the blank matrix with the stock solution to achieve a concentration range covering the expected sample concentrations.
-
Process the calibration standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, ideal for bioanalytical applications.
1. Materials and Reagents
-
Same as Protocol 1.
-
An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
2. Instrumentation
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): To be determined by direct infusion of the analyte. Expected [M+H]⁺.
-
Product Ion (Q3): To be determined by collision-induced dissociation of the precursor ion.
-
Collision Energy (CE): To be optimized for the specific MRM transition.
-
Other parameters (e.g., capillary voltage, source temperature): To be optimized for the specific instrument.
5. Sample Preparation
-
Follow the same protein precipitation procedure as in Protocol 1.
6. Calibration and Quantification
-
Prepare calibration standards and quality control samples in the same manner as for the HPLC method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in the samples using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: HPLC with UV Detection Workflow.
Caption: LC-MS/MS Analysis Workflow.
Disclaimer: These protocols are intended as a starting point and are based on methods for structurally related compounds. Method development and validation are essential to ensure accuracy, precision, and robustness for the specific application and sample matrix.
Application Notes and Protocols for 1H NMR Spectrum Analysis of Urea Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of urea and its derivatives using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes theoretical considerations, practical experimental protocols, data interpretation guidelines, and troubleshooting tips tailored for researchers in academia and the pharmaceutical industry.
Introduction
Urea and its derivatives are a pivotal class of compounds in medicinal chemistry and materials science. The amide protons of ureas are sensitive probes of their chemical environment, making ¹H NMR spectroscopy an invaluable tool for their structural elucidation, conformational analysis, and the study of intermolecular interactions. The chemical shift, multiplicity, and line-shape of the N-H protons provide a wealth of information regarding hydrogen bonding, solvent effects, and dynamic processes such as chemical exchange and restricted rotation around the C-N bond.
Principles of ¹H NMR Analysis of Urea Compounds
The ¹H NMR spectrum of a urea compound is characterized by several key features:
-
N-H Proton Chemical Shifts: The signals for the -NH protons of urea are typically observed in the downfield region of the spectrum, generally between 5.0 and 9.0 ppm. Their exact chemical shift is highly dependent on the solvent, temperature, concentration, and the electronic nature of the substituents on the urea nitrogen atoms.[1][2][3] Hydrogen bonding, in particular, leads to a significant downfield shift of the N-H resonance.[1][2][4][5]
-
Proton Exchange: The amide protons of ureas can undergo chemical exchange with other labile protons in the sample, such as water or hydroxyl groups. This exchange can be rapid on the NMR timescale, leading to broad signals. The rate of exchange is influenced by factors such as pH and temperature.[6] Shaking the sample with a few drops of deuterium oxide (D₂O) will result in the disappearance of the N-H signals, a useful technique for confirming their assignment.[6]
-
Coupling Constants: In asymmetrically substituted ureas, the two N-H protons can be chemically non-equivalent and may exhibit coupling to each other or to adjacent protons on the substituents. The magnitude of these coupling constants can provide valuable conformational information.
-
Restricted C-N Bond Rotation: Due to the partial double bond character of the C-N amide bond, rotation around this bond can be restricted. If the rotation is slow on the NMR timescale, separate signals may be observed for substituents on the nitrogen, providing information on the rotational barrier.
Experimental Protocols
A well-prepared sample is crucial for obtaining a high-quality ¹H NMR spectrum. The following is a step-by-step protocol for the preparation and analysis of urea compounds.
Sample Preparation
-
Determine the appropriate amount of sample: For a standard ¹H NMR experiment, 5-25 mg of the urea compound is typically required.[7][8]
-
Choose a suitable deuterated solvent: The choice of solvent is critical as it can significantly influence the chemical shifts of the N-H protons.
-
DMSO-d₆: A common choice due to its ability to dissolve a wide range of organic compounds and its tendency to form strong hydrogen bonds with the urea N-H protons, often resulting in sharper signals.
-
Chloroform-d (CDCl₃): Another common solvent, but N-H signals can be broader due to weaker hydrogen bonding and faster exchange.
-
Acetone-d₆, Methanol-d₄, and Acetonitrile-d₃: Also used depending on the solubility of the compound and the desired interactions.[9][10]
-
Aqueous solutions (D₂O): Used for studying biological samples or water-soluble urea derivatives. Note that the N-H protons will exchange with deuterium, causing their signals to disappear.
-
-
Dissolve the sample: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8][11]
-
Filter the sample: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][11]
-
Add an internal standard (optional but recommended for qNMR): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS), p-dichlorobenzene, or another suitable reference compound should be added.[1][8]
-
Cap and label the NMR tube: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up an NMR experiment for a urea compound. Specific parameters may need to be optimized based on the instrument and the sample.
-
Tuning and Matching: Ensure the probe is properly tuned and matched for the ¹H frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve good homogeneity and sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: Typically 8 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-5 seconds is generally adequate. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary to ensure full relaxation.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover the entire range of proton signals.
-
Data Presentation: ¹H NMR Chemical Shifts of Urea Compounds
The chemical shifts of the N-H protons in urea and its derivatives are highly sensitive to their environment. The following tables summarize typical ¹H NMR chemical shift ranges for the N-H protons of urea in various solvents and for different classes of substituted ureas.
Table 1: ¹H NMR Chemical Shift of Urea in Different Solvents
| Solvent | Chemical Shift (δ, ppm) of -NH₂ |
| DMSO-d₆ | ~ 5.4 - 5.6 |
| Acetone-d₆ + DMSO-d₆ + Tetramethylurea | ~ 5.6 |
| H₂O/D₂O | ~ 5.7 |
Note: The chemical shift in aqueous solutions can be broad and its observation depends on the pH and water suppression method used.
Table 2: Typical ¹H NMR Chemical Shift Ranges for N-H Protons in Substituted Ureas (in DMSO-d₆)
| Urea Type | Substituent | N-H Chemical Shift (δ, ppm) |
| N-Alkylurea | Primary Alkyl | 5.5 - 6.5 |
| Secondary Alkyl | 5.3 - 6.3 | |
| Tertiary Alkyl | 5.2 - 6.2 | |
| N-Arylurea | Unsubstituted Phenyl | 8.0 - 9.0 |
| Electron-donating group on Phenyl | 7.8 - 8.8 | |
| Electron-withdrawing group on Phenyl | 8.2 - 9.5 | |
| N,N'-Dialkylurea | Symmetric | 5.5 - 6.5 |
| Asymmetric | Two signals in the range 5.3 - 6.8 | |
| N,N'-Diarylurea | Symmetric | 8.5 - 9.8 |
| Asymmetric | Two signals in the range 8.3 - 10.0 | |
| N-Alkyl-N'-Arylurea | Alkyl-NH | 6.0 - 7.5 |
| Aryl-NH | 8.0 - 9.5 |
These are approximate ranges and can vary based on the specific substituents and experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for the ¹H NMR analysis of a urea compound.
Caption: Experimental workflow for ¹H NMR analysis of urea compounds.
Factors Influencing Urea N-H Proton Chemical Shift
The chemical shift of the urea N-H protons is a sensitive indicator of its molecular environment. This diagram illustrates the key factors that influence this parameter.
Caption: Factors influencing the ¹H NMR chemical shift of urea N-H protons.
Troubleshooting Common Issues
-
Broad N-H Signals:
-
Cause: Intermediate rate of chemical exchange or quadrupolar broadening from the ¹⁴N nucleus.
-
Solution: Lowering the temperature can slow down the exchange and sharpen the signals. Using a solvent that is a strong hydrogen bond acceptor (e.g., DMSO-d₆) can also help.
-
-
N-H Signal is Not Observed:
-
Cause: The proton has exchanged with deuterium from a protic solvent (e.g., D₂O, CD₃OD) or residual water.
-
Solution: Ensure the use of anhydrous deuterated solvents. To confirm the presence of an exchangeable proton, intentionally add a drop of D₂O and re-acquire the spectrum; the signal should disappear.[6]
-
-
Overlapping Signals:
-
Cause: The N-H signal may overlap with aromatic or other downfield protons.
-
Solution: Try a different deuterated solvent to induce a change in the chemical shifts.[6] For example, switching from CDCl₃ to benzene-d₆ can often resolve overlapping signals. Two-dimensional NMR techniques like COSY or HSQC can also help in assigning overlapping signals.
-
-
Inaccurate Integration:
-
Cause: Incomplete relaxation of the N-H protons, which often have longer T₁ relaxation times.
-
Solution: For quantitative analysis, ensure a sufficiently long relaxation delay (d1) is used (at least 5 times the T₁ of the slowest relaxing proton).
-
By following these guidelines and protocols, researchers can effectively utilize ¹H NMR spectroscopy for the comprehensive analysis of urea compounds, gaining valuable insights into their structure, conformation, and interactions.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. research.reading.ac.uk [research.reading.ac.uk]
Application Note: Mass Spectrometry Fragmentation Analysis of 1,1-Dimethyl-3-naphthalen-1-ylurea
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the anticipated mass spectrometry fragmentation of 1,1-Dimethyl-3-naphthalen-1-ylurea and outlines experimental protocols for its analysis.
Introduction
This compound is a chemical compound of interest in various research fields, including drug discovery and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This application note details the predicted fragmentation pathways of this compound under electron ionization (EI) and provides a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer, particularly under hard ionization techniques like Electron Ionization (EI), is expected to proceed through several key pathways based on the fragmentation patterns of related N,N'-substituted urea derivatives and aromatic compounds.[1] The initial step involves the ionization of the molecule to form a molecular ion (M•+). Subsequent fragmentation is likely to occur at the urea linkage and within the naphthalene ring system.
The primary fragmentation is anticipated to be the cleavage of the C-N bond between the carbonyl group and the naphthalenyl group, leading to the formation of a naphthalenyl isocyanate radical cation and a dimethylamine radical, or their corresponding stable ions. Another significant fragmentation pathway involves the cleavage of the C-N bond of the dimethylamino group.
A proposed fragmentation scheme is illustrated in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their corresponding structures, and their calculated mass-to-charge ratios (m/z). These values are theoretical and can be used to interpret experimental mass spectra.
| Fragment Ion | Structure | Calculated m/z |
| Molecular Ion (M•+) | C13H14N2O | 214.26 |
| Naphthalenyl isocyanate radical cation | [C10H7NCO]•+ | 169.18 |
| Naphthalenylaminium radical ion | [C10H7NH]•+ | 142.17 |
| Naphthyl cation | [C10H7]+ | 127.16 |
| Dimethylaminocarbonyl cation | [(CH3)2NCO]+ | 72.08 |
| Dimethyliminium ion | [(CH3)2N=CH2]+ | 58.09 |
Experimental Protocols
The following are general protocols for the analysis of this compound using GC-MS and LC-MS. Optimization of these methods may be required for specific applications.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for the analysis of volatile and thermally stable compounds.[2]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[2]
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
-
MS Conditions:
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS.[5]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B.
-
2-15 min: 10-95% B.
-
15-18 min: 95% B.
-
18-18.1 min: 95-10% B.
-
18.1-22 min: 10% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
Data Analysis
The acquired mass spectra should be analyzed to identify the molecular ion and the characteristic fragment ions. The experimental fragmentation pattern can then be compared to the predicted pathway and data presented in this note to confirm the identity of the compound. For quantitative analysis, appropriate calibration standards and internal standards should be used.
Workflow Diagram
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for the mass spectrometric analysis of this compound.
References
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. biotage.com [biotage.com]
Application Notes and Protocols for Testing Naphthalenylurea Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalenylurea derivatives represent a class of synthetic compounds with significant potential in anticancer drug discovery. A prominent example is Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[1][2] These compounds often exert their cytotoxic effects by modulating key cellular processes such as cell proliferation, apoptosis, and cell cycle progression. The naphthalene moiety is a versatile scaffold in medicinal chemistry, known to be present in various bioactive compounds with anticancer properties.[3][4][5][6] Understanding the cytotoxic profile of novel naphthalenylurea compounds is a critical step in their development as potential therapeutic agents.
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the cytotoxicity of naphthalenylurea derivatives in vitro. The protocols detailed below cover essential assays for assessing cell viability, apoptosis, and cell cycle distribution. Furthermore, a proposed signaling pathway is presented to guide investigations into the molecular mechanisms of action.
Experimental Design
A robust experimental design is fundamental for obtaining reliable and reproducible cytotoxicity data. Key considerations include the selection of appropriate cancer cell lines, determination of compound concentrations, and inclusion of necessary controls.
1. Cell Line Selection:
The choice of cell lines should be guided by the therapeutic target of the naphthalenylurea compounds. A panel of cancer cell lines is often used to assess the spectrum of activity.[2] For instance, if the compounds are designed as kinase inhibitors like Sorafenib, cell lines with known dependencies on those kinases would be relevant. Examples of commonly used cancer cell lines for cytotoxicity screening include:
-
Cervical Cancer: HeLa[10]
2. Compound Concentration Range:
Determining the appropriate concentration range for the test compounds is crucial. A preliminary screening with a wide range of concentrations (e.g., 0.01 µM to 100 µM) is recommended to identify the approximate IC50 (half-maximal inhibitory concentration) value. Subsequent experiments can then use a narrower, logarithmic serial dilution of concentrations around the estimated IC50 to generate accurate dose-response curves.[14]
3. Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the naphthalenylurea compound.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Sorafenib) to ensure the assay is performing as expected.
-
Untreated Control: Cells cultured in medium alone.
Experimental Protocols
Cell Viability Assays
Cell viability assays are used to quantify the number of living cells in a population after treatment with the test compound. Tetrazolium-based colorimetric assays are widely used for this purpose.[15]
a. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[15][16]
Materials:
-
Naphthalenylurea compound stock solution
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the naphthalenylurea compound and controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
b. WST-1 Assay Protocol
The WST-1 (water-soluble tetrazolium salt) assay is a more sensitive alternative to the MTT assay, where the formazan product is water-soluble, eliminating the need for a solubilization step.[5][13][17]
Materials:
-
Naphthalenylurea compound stock solution
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the naphthalenylurea compound and controls.
-
Incubate for the desired treatment period.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Presentation: Cell Viability
| Naphthalenylurea Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | HepG2 | 48 | [Insert Value] |
| Compound A | MDA-MB-231 | 48 | [Insert Value] |
| Compound B | HepG2 | 48 | [Insert Value] |
| Compound B | MDA-MB-231 | 48 | [Insert Value] |
| Sorafenib (Positive Control) | HepG2 | 48 | [Insert Value] |
| Sorafenib (Positive Control) | MDA-MB-231 | 48 | [Insert Value] |
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cytotoxicity.[9]
a. Annexin V/Propidium Iodide (PI) Staining Protocol
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Materials:
-
Naphthalenylurea compound stock solution
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the naphthalenylurea compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Analyze the cells by flow cytometry within 1 hour.
b. Caspase-3/7 Activity Assay Protocol
Executioner caspases, such as caspase-3 and -7, are key mediators of apoptosis.[9] Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.
Materials:
-
Naphthalenylurea compound stock solution
-
Cancer cell lines
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with the naphthalenylurea compound.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Data Presentation: Apoptosis
| Treatment | Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | MDA-MB-231 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound A (IC50) | MDA-MB-231 | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin | MDA-MB-231 | [Insert Value] | [Insert Value] | [Insert Value] |
Cell Cycle Analysis
Many cytotoxic compounds induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[12]
Propidium Iodide (PI) Staining and Flow Cytometry Protocol
PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.[1][7] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Naphthalenylurea compound stock solution
-
Cancer cell lines
-
6-well plates
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the naphthalenylurea compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at 4°C for at least 30 minutes.[4][7]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[7][10]
-
Add PI solution and incubate for 15 minutes in the dark.[4]
-
Analyze the samples by flow cytometry, collecting at least 10,000 events.[7]
Data Presentation: Cell Cycle Distribution
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound A (IC50) | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| Nocodazole | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway Analysis
Naphthalenylurea derivatives, such as Sorafenib, are known to inhibit multiple protein kinases involved in tumor progression. Other naphthalene-containing compounds have been shown to induce apoptosis and cell cycle arrest, with some acting as ROCK or STAT3 inhibitors.[18] Based on this, a hypothetical signaling pathway for a novel naphthalenylurea compound is proposed below.
Caption: Proposed signaling pathway for naphthalenylurea cytotoxicity.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The experimental design and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of naphthalenylurea cytotoxicity. By systematically assessing cell viability, apoptosis, and cell cycle effects, researchers can gain valuable insights into the anticancer potential of novel compounds. Further investigation into the underlying signaling pathways will aid in elucidating their mechanism of action and guide future drug development efforts.
References
- 1. [Synthesis and in vitro cytotoxic activities of sorafenib derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Comparative Analysis of the Cytotoxic Effect of a Complex of Selenium Nanoparticles Doped with Sorafenib, “Naked” Selenium Nanoparticles, and Sorafenib on Human Hepatocyte Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 14. documentsdelivered.com [documentsdelivered.com]
- 15. Evofosfamide - Wikipedia [en.wikipedia.org]
- 16. Naphthyl-Substituted Ruthenium(II)–Arene Complexes: Exploring the Impact of Binding Modes on Cytotoxicity in Cancer and Normal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Storage of 1,1-Dimethyl-3-naphthalen-1-ylurea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1,1-Dimethyl-3-naphthalen-1-ylurea (CAS No. 51062-10-3). Due to the limited availability of comprehensive safety and toxicological data for this specific compound, these guidelines are based on the available Safety Data Sheet (SDS) and supplemented with best practices for handling related urea and naphthalene-containing compounds.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 51062-10-3 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O | - |
| Molecular Weight | 214.27 g/mol | - |
| Appearance | Data not available (likely a solid) | - |
| Solubility | Data not available | - |
Hazard Identification and GHS Classification
The primary known hazard associated with this compound is its potential for harm if ingested.
GHS Hazard Statement:
-
H302: Harmful if swallowed
Signal Word: Warning
Precautionary Statements:
| Category | Code | Statement |
| Prevention | P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| Response | P301 + P317 | IF SWALLOWED: Get medical help. |
| P330 | Rinse mouth. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling Procedures
Given the limited data, a cautious approach is mandatory. The following protocols outline the necessary steps for safely handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling. The following PPE is considered the minimum requirement:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes or dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls
-
Ventilation: All handling of solid this compound should be performed in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
General Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Avoid all personal contact with the compound, including inhalation of any dust.
-
Minimize the creation of dust when weighing or transferring the solid.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove and properly dispose of or decontaminate protective clothing.
-
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
First-Aid Measures
In the event of exposure, follow these first-aid protocols:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Spill and Disposal Procedures
Spill Cleanup
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Workflow for Safe Handling of this compound.
References
Application Notes and Protocols for 1,1-Dimethyl-3-naphthalen-1-ylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-3-naphthalen-1-ylurea is a synthetic compound belonging to the class of N-aryl-N',N'-dimethylureas. Compounds within this class have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Research into structurally similar N-aryl ureas has revealed their potential as inhibitors of various enzymes, including protein kinases, and as modulators of key signaling pathways implicated in diseases such as cancer.[1][2] This document provides detailed protocols for the preparation of stock solutions of this compound to facilitate its use in research and development.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O | PubChemLite |
| Molecular Weight | 214.26 g/mol | PubChemLite |
| Appearance | Off-white to white solid | Generic, based on similar compounds |
| Purity | ≥95% (recommended for biological assays) | --- |
Solubility and Stock Solution Preparation
The solubility of this compound has not been extensively reported in the literature. However, based on the properties of structurally related N-aryl ureas, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Recommended Solvents:
-
Primary: Dimethyl sulfoxide (DMSO)
-
Secondary: Acetonitrile, Ethanol, Methanol
Important Considerations Before Preparation:
-
Urea-based compounds in solution can be susceptible to degradation, particularly at elevated temperatures, which can lead to the formation of isocyanates. Therefore, it is crucial to prepare stock solutions fresh before use and to avoid heating .
-
For biological experiments, it is critical to determine the tolerance of the specific cell line or assay to the chosen solvent and to include appropriate solvent controls.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 214.26 g/mol x 1000 mg/g = 2.14 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 2.14 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolve the compound:
-
Cap the tube securely and vortex the solution at room temperature until the compound is completely dissolved. Gentle warming in a water bath at a temperature not exceeding 30°C may be used if necessary, but should be avoided if possible.
-
-
Storage:
-
It is highly recommended to use the stock solution immediately after preparation.
-
If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protected container. For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the frozen stock solution at room temperature and ensure it is fully dissolved by vortexing.
-
Potential Biological Activity and Signaling Pathway
While the specific biological targets of this compound are not well-documented, the broader class of N-aryl ureas has been shown to exhibit anticancer activity by targeting key signaling pathways. Several N-aryl urea derivatives have been identified as inhibitors of protein kinases such as C-RAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these kinases can disrupt downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1]
Based on this, a plausible mechanism of action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK), leading to the downregulation of pro-survival and proliferative signaling.
Caption: Putative signaling pathway inhibited by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
Safety Precautions
Handle this compound in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dimethyl-3-naphthalen-1-ylurea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1,1-Dimethyl-3-naphthalen-1-ylurea.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for preparing this compound?
The synthesis is primarily achieved through the nucleophilic addition of dimethylamine to 1-naphthyl isocyanate. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group to form the target urea derivative.
Q2: What are the essential starting materials and reagents for this synthesis?
The key components for this reaction are:
-
1-Naphthyl isocyanate: The electrophilic reactant.
-
Dimethylamine: The nucleophilic reactant, typically used as a solution in water, tetrahydrofuran (THF), or ethanol.
-
Solvent: Anhydrous aprotic solvents such as THF, diethyl ether, or dichloromethane are recommended to minimize side reactions.
Q3: What potential side reactions can compromise the product yield?
Several side reactions can occur, leading to a lower yield of the desired product:
-
Reaction with Water: 1-Naphthyl isocyanate readily reacts with moisture to form an unstable carbamic acid, which subsequently decomposes into 1-naphthylamine and carbon dioxide. The resulting 1-naphthylamine can then react with another molecule of 1-naphthyl isocyanate to yield the undesired symmetrical byproduct, N,N'-di(1-naphthyl)urea.[1]
-
Trimerization: In the presence of certain catalysts or at elevated temperatures, isocyanates can undergo self-condensation to form stable cyclic trimers known as isocyanurates.
-
Reaction with Other Nucleophiles: Any other nucleophilic impurities present in the reaction mixture can compete with dimethylamine in reacting with the isocyanate.
Q4: What are the recommended methods for purifying the final product?
The purification of this compound can be accomplished using standard laboratory techniques:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture, such as ethanol or ethanol/water, should be determined experimentally.
-
Column Chromatography: For separations that are more challenging, silica gel column chromatography is a powerful tool. A solvent gradient of increasing polarity, for instance, a hexane/ethyl acetate mixture, is typically employed to elute the product from the column.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Degradation of 1-Naphthyl Isocyanate: The isocyanate may have been compromised by hydrolysis or trimerization due to improper storage. | - Utilize a fresh supply of 1-naphthyl isocyanate or purify the existing stock via distillation under reduced pressure. - Store the isocyanate under an inert atmosphere (e.g., nitrogen or argon) and ensure it is protected from moisture. |
| 2. Low Reactivity of Dimethylamine: The concentration of the dimethylamine solution may be inaccurate, or the amine may have degraded. | - Employ a fresh, high-quality solution of dimethylamine. - For more stringent control, consider using anhydrous dimethylamine gas or a solution in an anhydrous organic solvent. | |
| 3. Suboptimal Reaction Conditions: The reaction may not be proceeding efficiently due to low temperature or insufficient reaction time. | - While the reaction is often exothermic, gentle heating may be required to initiate or complete the reaction. Monitor the progress using Thin Layer Chromatography (TLC). - Ensure vigorous stirring to facilitate effective mixing of the reactants. | |
| Presence of N,N'-di(1-naphthyl)urea Byproduct | 1. Water Contamination: The presence of moisture in the solvent, glassware, or dimethylamine solution can lead to the formation of the symmetrical urea byproduct. | - Use anhydrous solvents and thoroughly dry all glassware in an oven prior to use. - Opt for an anhydrous solution of dimethylamine or bubble dry dimethylamine gas through the reaction medium. - Perform the reaction under an inert atmosphere to prevent exposure to atmospheric moisture. |
| Formation of an Insoluble, High-Molecular-Weight Solid | 1. Trimerization of 1-Naphthyl Isocyanate: This side reaction is more prevalent at higher temperatures. | - Maintain a low reaction temperature, ideally between 0 and 5 °C.[2] - Add the 1-naphthyl isocyanate solution slowly to the dimethylamine solution to prevent localized temperature increases. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and the N,N'-di(1-naphthyl)urea byproduct may exhibit similar polarities, complicating separation by chromatography. | - Optimize the reaction conditions to minimize the formation of byproducts. - For chromatographic separation, use a long column and a shallow solvent gradient to enhance resolution. - Experiment with different solvent systems for recrystallization to selectively precipitate the desired product. |
| 2. Oily or Waxy Product: The crude product may not solidify, making it difficult to handle and purify. | - Attempt to induce crystallization by scratching the inner surface of the flask with a glass rod or by introducing a seed crystal. - If the product remains an oil, purification by column chromatography is the most suitable approach. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol serves as a general guideline and may need to be optimized based on the specific laboratory setup and desired scale.
Materials:
-
1-Naphthyl isocyanate
-
Dimethylamine solution (e.g., 40% in water or 2 M in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere apparatus (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Assemble a dry round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Add a solution of dimethylamine (1.1 equivalents) in the chosen anhydrous solvent to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of 1-naphthyl isocyanate (1.0 equivalent) in the same anhydrous solvent in the dropping funnel.
-
Add the 1-naphthyl isocyanate solution dropwise to the stirred dimethylamine solution over 15-30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the consumption of the 1-naphthyl isocyanate.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by either recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Primary Cause | Key Optimization Parameter |
| Low Yield | Reagent Quality / Reaction Conditions | Use fresh reagents, control temperature, ensure adequate reaction time. |
| Symmetrical Urea Byproduct | Presence of Water | Employ anhydrous conditions (solvents, reagents, atmosphere). |
| Trimer Formation | High Temperature | Maintain a low reaction temperature (0-5 °C). |
| Purification Difficulty | Similar Polarity of Products | Optimize the reaction to minimize byproducts; utilize advanced chromatographic techniques. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Troubleshooting inconsistent results in 1,1-Dimethyl-3-naphthalen-1-ylurea experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 1,1-Dimethyl-3-naphthalen-1-ylurea in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in a hypothetical cell-based reporter assay designed to measure the inhibition of a signaling pathway.
Q1: Why are my IC50 values inconsistent between experiments?
A1: Inconsistent IC50 values are a common issue and can stem from several factors. Refer to the table below for potential causes and solutions.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Variable Cell Seeding Density | Ensure a uniform cell suspension before seeding. Perform a cell count for each experiment to ensure consistent cell numbers per well. |
| Assay Incubation Times | Strictly adhere to the incubation times specified in the protocol for compound treatment and reagent addition. |
Q2: I am observing high background signal in my negative control wells. What can I do?
A2: High background can mask the true effect of the compound. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for high background signal.
Q3: My assay signal is very low, even in the untreated positive control wells. How can I improve it?
A3: A weak signal can be due to issues with the cells, the reagents, or the experimental setup.
Table 2: Troubleshooting Low Assay Signal
| Potential Cause | Recommended Action |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Incorrect Reagent Concentration | Verify the concentrations of all assay components, especially the substrate for the reporter enzyme. |
| Insufficient Incubation Time | Optimize the incubation time for the reporter assay substrate to allow for sufficient signal generation. |
| Reader Settings | Check that the luminometer or spectrophotometer settings (e.g., integration time, gain) are appropriate for your assay. |
Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Assay for IC50 Determination
This protocol outlines a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh growth medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay medium to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Remove the growth medium from the cells and replace it with 100 µL of the diluted compound solutions.
-
Include wells with vehicle control (e.g., 0.1% DMSO in assay medium) and untreated controls.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control (as 100% activity).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: It is recommended to dissolve this compound in DMSO to prepare a stock solution. For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. The DMSO stock solution can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How should I design my control experiments?
A2: Proper controls are critical for interpreting your results.
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions. This control represents 100% pathway activity.
-
Positive Control: If available, a known inhibitor of the signaling pathway should be included to validate the assay's performance.
-
Untreated Control: Cells in assay medium without any treatment. This helps to monitor the baseline health and signal of the cells.
Q3: Could this compound be cytotoxic?
A3: Yes, at higher concentrations, small molecule inhibitors can exhibit cytotoxicity, which can confound the assay results. It is advisable to perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your primary experiment to determine the concentration range at which the compound is not toxic to the cells.
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be inhibited by this compound. In this model, the compound acts by blocking the activity of "Kinase B".
Caption: Hypothetical signaling pathway inhibited by the compound.
Optimizing reaction conditions for synthesizing substituted ureas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted ureas.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted ureas, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | • Inactive starting materials (e.g., amine, isocyanate).• Sub-optimal reaction temperature.• Insufficient reaction time.• Poor choice of solvent.• Steric hindrance in starting materials. | • Check the purity and reactivity of starting materials.• Optimize the reaction temperature; some reactions require cooling (0°C) while others need reflux.[1][2]• Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.• Screen different solvents. Aprotic solvents like THF, DMF, or DCM are common, but aqueous conditions can also be effective for certain methods.[3][4]• For sterically hindered amines, consider longer reaction times or more reactive reagents.[5] |
| Formation of Symmetric Urea Byproducts | • Reaction of the isocyanate intermediate with the starting amine before the addition of the second amine (in multi-step syntheses).• Use of reagents like triphosgene where the order of addition is critical.[4] | • In syntheses involving in situ isocyanate formation, ensure the second amine is present to trap the intermediate.• When using phosgene or its substitutes, carefully control the addition of reagents to avoid the formation of symmetrical ureas.[4][6] |
| Difficulty in Product Purification | • High water solubility of the urea product, making extraction from aqueous media difficult.• Contamination with inorganic salts. | • If the product is highly water-soluble, avoid aqueous workups. Consider precipitation or crystallization from a suitable organic solvent.[7]• For reactions that generate salt byproducts, select a purification method that effectively removes them, such as flash chromatography or recrystallization from a solvent in which the salt is insoluble.[3][7] |
| Side Reactions (e.g., Carbamate Formation) | • Presence of nucleophilic solvents like methanol that can react with the isocyanate intermediate. | • While some methods utilize nucleophilic solvents, be aware of the potential for side reactions. If carbamate formation is an issue, consider using a non-nucleophilic solvent.[1] |
| Use of Hazardous Reagents | • Traditional methods often employ toxic reagents like phosgene or isocyanates.[6][8] | • Explore safer alternatives to phosgene, such as triphosgene, N,N'-Carbonyldiimidazole (CDI), or other phosgene substitutes.[6]• Consider synthetic routes that avoid the direct handling of isocyanates, such as those involving in situ generation through Hofmann, Curtius, or Lossen rearrangements.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted ureas?
A1: The most prevalent methods include:
-
Reaction of an amine with an isocyanate: This is a straightforward and widely used method.[4]
-
Using phosgene or its equivalents: These reagents react with amines to form isocyanate intermediates, which then react with another amine.[6][8] Safer substitutes for phosgene, like triphosgene and N,N'-Carbonyldiimidazole (CDI), are often preferred.[6]
-
Rearrangement reactions: The Hofmann, Curtius, and Lossen rearrangements can be employed to generate isocyanate intermediates in situ from primary amides, acyl azides, or hydroxamic acids, respectively.[8][9]
-
Carbonylation of amines: This involves the use of carbon monoxide or its surrogates to form the urea linkage.[8]
-
Reaction of amines with urea (transamidation): This method is a greener alternative but may require harsher conditions due to the lower reactivity of urea.[10]
Q2: How can I synthesize an unsymmetrical urea without isolating the hazardous isocyanate intermediate?
A2: You can generate the isocyanate in situ using one of the following methods:
-
Hofmann Rearrangement: A primary amide is treated with a reagent like phenyliodine diacetate (PIDA) in the presence of an amine source.[1][11]
-
Curtius Rearrangement: A carboxylic acid is converted to an acyl azide, which then rearranges to the isocyanate upon heating or photolysis and is trapped by an amine.[9]
-
Lossen Rearrangement: A hydroxamic acid is activated to form an isocyanate, which is then trapped by an amine.[9]
-
Using N,N'-Carbonyldiimidazole (CDI): CDI reacts with a primary amine to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the unsymmetrical urea.[6]
Q3: What are some "green" or more environmentally friendly approaches to urea synthesis?
A3: Greener approaches focus on avoiding hazardous reagents and solvents:
-
Using water as a solvent: Some methods have been developed to synthesize N-substituted ureas in water, which simplifies product isolation through filtration and avoids volatile organic compounds (VOCs).[3]
-
Employing CO2 as a C1 building block: Metal-free methods are being developed to utilize CO2 at atmospheric pressure and room temperature.[9]
-
Transamidation of urea: Using urea as the carbonyl source is an attractive green alternative, although it may require elevated temperatures.[10]
Q4: How do I choose the right solvent for my urea synthesis reaction?
A4: The choice of solvent depends on the specific reaction:
-
For the reaction of amines with isocyanates, common aprotic solvents like DMF, THF, or DCM are generally suitable.[4]
-
Some methods, like the PIDA-induced Hofmann rearrangement, have been optimized in methanol or 2,2,2-trifluoroethanol (TFE).[1][11]
-
As mentioned, water can be an excellent "green" solvent for certain procedures, often leading to easy product isolation by precipitation.[3]
-
It is crucial to consider the potential for the solvent to participate in side reactions, such as the reaction of an alcohol solvent with an isocyanate intermediate to form a carbamate.[1]
Experimental Protocols & Data
Protocol 1: Synthesis of N-Substituted Ureas from Primary Amides via Hofmann Rearrangement
This protocol describes the synthesis of N-substituted ureas from primary amides using phenyliodine diacetate (PIDA) and methanolic ammonia.[1]
General Procedure A:
-
To a stirred solution of the primary amide (0.5 mmol, 1.0 equiv) in 7 M methanolic ammonia (1.25 mL, 17.5 equiv) at 0°C under an argon atmosphere, add (diacetoxyiodo)benzene (PIDA) (1.0 mmol, 2.0 equiv) in one portion.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 90 minutes.
-
Monitor the reaction completion by TLC and/or 1H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
| Entry | PIDA (equiv) | NH3/MeOH (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 17.5 | rt | 1.5 | 85 |
| 2 | 2.0 | 17.5 | 0 to rt | 1.5 | 95 |
| 3 | 1.5 | 17.5 | 0 to rt | 1.5 | 70 |
| 4 | 2.5 | 17.5 | 0 to rt | 1.5 | 96 |
| 5 | 2.0 | 5.0 | 0 to rt | 1.5 | 45 |
| 6 | 2.0 | 10.0 | 0 to rt | 1.5 | 78 |
| 7 | 2.0 | 17.5 | 0 to rt | 1.5 | >99 |
Protocol 2: Catalyst-Free Synthesis of N-Substituted Ureas in Water
This protocol outlines a method for synthesizing N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water.[3]
General Procedure:
-
Prepare a 1 N aqueous HCl solution.
-
Dissolve the amine (2 mmol) in 3 mL of the 1 N aqueous HCl.
-
Add potassium isocyanate (KOCN) (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress. For many anilines, the product precipitates out and can be isolated by simple filtration. For other amines, standard extractive workup may be required.
| Entry | Amine | Time (h) | Yield (%) |
| 1 | Aniline | 0.5 | 96 |
| 2 | 4-Fluoroaniline | 0.5 | 98 |
| 3 | 4-Chloroaniline | 0.5 | 97 |
| 4 | Benzylamine | 4 | 92 |
| 5 | Cyclohexylamine | 6 | 85 |
Visualizations
Caption: Experimental workflows for two common methods of substituted urea synthesis.
Caption: Key pathways to substituted ureas via a common isocyanate intermediate.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
Preventing degradation of 1,1-Dimethyl-3-naphthalen-1-ylurea in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1,1-Dimethyl-3-naphthalen-1-ylurea in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure, two primary degradation pathways are of concern. The first is the hydrolysis of the urea linkage, which can be catalyzed by acidic or basic conditions. The second is the photodegradation of the naphthalene ring, which is susceptible to oxidation when exposed to light, particularly UV radiation, leading to the formation of oxygenated byproducts like alcohols, aldehydes, and ketones.[1][2][3]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: For general urea compounds, stability is highest in a slightly acidic to neutral pH range, typically between 4 and 8.[4][5] It is recommended to buffer your solution to a pH of approximately 6.0 for optimal stability, as this has been shown to minimize urea decomposition.[4][5]
Q3: How does temperature affect the stability of the compound?
A3: The degradation rate of urea-based compounds generally increases with higher temperatures.[4][5] For long-term storage, it is advisable to keep solutions at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles, as this can also accelerate degradation.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: While the compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, for aqueous experiments, minimizing the water content can enhance stability.[1] Some studies on general urea stability have shown that non-aqueous solvents like isopropanol can effectively retard decomposition.[4] If using organic solvents, ensure they are high-purity and anhydrous.
Q5: Is the compound sensitive to light?
A5: Yes, the naphthalene moiety makes the compound susceptible to photodegradation.[2][3] It is critical to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. All experiments should be conducted with minimal light exposure where possible.
Troubleshooting Guide
| Problem Observed | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results over time. | Chemical degradation of the compound. | Confirm storage conditions. Re-prepare fresh solutions and perform a stability check using HPLC. Ensure solutions are stored at the correct pH (4-8), temperature (2-8°C), and protected from light.[4][5] |
| Change in solution color (e.g., yellowing). | Photodegradation of the naphthalene ring. | Immediately protect the solution from all light sources. Use amber vials or foil-wrapped containers for storage and handling. |
| Precipitate forms in the solution upon storage. | Poor solubility at storage temperature or degradation products precipitating. | Ensure the storage concentration is not above the solubility limit at the storage temperature. If degradation is suspected, analyze the precipitate and supernatant separately to identify the cause. |
| Inconsistent results between experimental batches. | Inconsistent solution preparation or degradation occurring at different rates. | Standardize the solution preparation protocol. Always use freshly prepared solutions for critical experiments. If solutions must be stored, validate the storage conditions with a stability study. |
Summary of Stability Factors
The following table summarizes key factors influencing the stability of urea and naphthalene-containing compounds in solution. Note that this is generalized data, and specific stability testing for this compound is recommended.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | < 4 or > 8 | Increased hydrolysis of urea bond[4][5] | Maintain pH between 4 and 8, ideally buffered at pH 6.0.[5] |
| Temperature | Elevated (>25°C) | Accelerated degradation[4] | Store solutions at 2-8°C. Avoid prolonged exposure to room temperature. |
| Light | UV or ambient light exposure | Photodegradation of naphthalene ring[3] | Store and handle solutions in amber vials or under light-protected conditions. |
| Solvent | Aqueous solutions | Can facilitate hydrolysis | Use buffered aqueous solutions. For long-term storage, consider anhydrous organic solvents like DMSO or isopropanol.[1][4] |
| Atmosphere | Presence of oxygen | Can contribute to oxidative degradation | For highly sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon). |
Visual Guides and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol: Forced Degradation Study by HPLC
This protocol outlines a typical forced degradation study to identify the stability-indicating properties of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Aliquot the stock solution into separate, appropriately labeled amber glass vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 24 and 48 hours.
-
Photolytic Degradation: Expose a solution in a clear glass vial to a photostability chamber (with UV and visible light) for 24 and 48 hours. Keep a control sample wrapped in foil in the same chamber.
-
Control Sample: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each condition.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated reverse-phase HPLC method with a UV detector set to the λmax of the compound. A C18 column is often a good starting point.
-
The mobile phase should be optimized to separate the parent peak from all degradation product peaks. A gradient of acetonitrile and water is common.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Peak purity analysis of the parent peak should be performed to ensure it is free from co-eluting degradants.
-
Caption: Experimental workflow for a forced degradation study.
References
- 1. Buy 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea (EVT-11990733) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with Naphthalene-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with naphthalene-containing compounds during their experiments.
Frequently Asked Questions (FAQs)
General Solubility Issues
Q1: Why do many naphthalene-containing compounds exhibit poor water solubility?
A1: Naphthalene itself is a nonpolar polycyclic aromatic hydrocarbon.[1][2] Its fused benzene ring structure results in a hydrophobic nature, leading to low solubility in polar solvents like water.[3][4] Many derivatives of naphthalene retain this lipophilic characteristic, which is often a hurdle in drug development and biological assays where aqueous media are required.[5] The principle of "like dissolves like" governs solubility; nonpolar compounds like naphthalene dissolve better in nonpolar organic solvents.[1][2]
Q2: What is the intrinsic solubility of naphthalene in water?
A2: The solubility of naphthalene in water is very low. At 25°C, you can dissolve approximately 31.6 mg of naphthalene in one liter of water.[3]
Solubilization Strategies
Q3: What are the primary strategies to enhance the solubility of naphthalene-containing compounds?
A3: A variety of techniques can be employed to improve the solubility of poorly water-soluble compounds, including those containing naphthalene. These methods can be broadly categorized into physical and chemical modifications.[6][7]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphism), and drug dispersion in carriers (solid dispersions).[6][7]
-
Chemical Modifications: These strategies involve altering the pH of the solution, using buffers, forming salts, or creating complexes (e.g., with cyclodextrins).[6][7]
-
Use of Excipients: This involves the addition of agents like co-solvents, surfactants, and hydrotropic agents.[8][9]
Below is a troubleshooting workflow to guide you through selecting an appropriate method.
Co-solvents and pH Adjustment
Q4: How can I use co-solvents to dissolve my naphthalene-containing compound?
A4: Co-solvency is a widely used technique to increase the solubility of nonpolar drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7][8] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin due to their low toxicity.[7] For laboratory experiments, solvents like dimethyl sulfoxide (DMSO) and acetone are also frequently used to dissolve hydrophobic compounds before dilution in aqueous media.[10]
Q5: My compound has ionizable groups. How does pH affect its solubility?
A5: For naphthalene-containing compounds with ionizable functional groups (e.g., carboxylic acids or amines), solubility can be highly dependent on the pH of the solution.[11] Adjusting the pH can convert the compound into its ionized (salt) form, which is typically much more soluble in water than the neutral form.[6][11] For example, a compound with a phenolic hydroxyl group will be more soluble at a higher pH where it can be deprotonated to its more soluble anionic form.[11]
Cyclodextrins
Q6: What are cyclodextrins and how do they improve solubility?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] This structure allows them to encapsulate nonpolar "guest" molecules, like naphthalene derivatives, within their cavity, forming water-soluble inclusion complexes.[6][12] This encapsulation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent water solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative known for its enhanced water solubility and ability to form these complexes.[13][14]
The mechanism of inclusion complex formation is visualized below.
Nanotechnology Approaches
Q7: What nanotechnology-based methods can be used to improve solubility?
A7: Nanotechnology offers several advanced strategies for enhancing the solubility and bioavailability of poorly soluble drugs.[15][16] These approaches increase the surface area of the drug, which can lead to a higher dissolution rate.[9][15] Key methods include:
-
Nanosuspensions: These are submicron colloidal dispersions of drug particles stabilized by surfactants.[7][17]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[16]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature.[17][18]
-
Polymeric Nanoparticles: These involve encapsulating the drug within a biodegradable polymer matrix.[18]
Polymorphism
Q8: Can the crystalline form (polymorphism) of my compound affect its solubility?
A8: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility and dissolution rate.[19] Different polymorphs have different crystal lattice arrangements, which can result in variations in their melting points, stability, and solubility.[19] A metastable polymorph is often more soluble than the most stable crystalline form.[19] It's crucial during drug development to identify and control the polymorphic form to ensure consistent bioavailability and therapeutic effect.
Quantitative Data Summary
The following tables summarize quantitative data regarding the solubility of naphthalene and the effectiveness of certain solubilization techniques.
Table 1: Solubility of Naphthalene in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 25 | 0.0316 | [3] |
| Ethanol | 25 | 113 | [3] |
Table 2: Enhancement of Naphthalene Solubility with Solubilizing Agents
| Solubilizing Agent | Concentration | Fold Increase in Solubility | Citation |
| Hydroxypropyl-β-cyclodextrin (HPCD) | 50 g/L | 20 | [12][13] |
| Sodium Dodecyl Sulfate (SDS) | 0.1 M (with agitation) | 18.6 (Enrichment Factor) | [20] |
| Rhamnolipid | 50 g/L | ~100% bound by micelles |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Solvent Selection: Choose a water-miscible organic solvent in which your naphthalene-containing compound is highly soluble (e.g., DMSO, ethanol, PEG 400).[7][10]
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in the selected co-solvent.
-
Aqueous Dilution: Add the stock solution dropwise to the aqueous buffer or medium while vortexing or stirring vigorously. This rapid mixing helps to prevent precipitation.[10]
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, you may need to adjust the final concentration of the co-solvent or the compound.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of the naphthalene compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the compound and the cyclodextrin (e.g., HP-β-CD) and place them in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste. Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Solubility Testing: Dissolve the prepared complex in your aqueous medium of choice and determine the achieved solubility.
Decision-Making for Solubilization Techniques
The choice of a suitable solubilization method depends on several factors, including the properties of the compound, the desired final concentration, and the requirements of the downstream application.
References
- 1. What solvent dissolves naphthalene? [vedantu.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced solubilization and removal of naphthalene and phenanthrene by cyclodextrins from two contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Enhanced naphthalene solubility in the presence of sodium dodecyl sulfate: effect of critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naphthalenylurea Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of naphthalenylureas.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing naphthalenylureas in a laboratory setting to avoid hazardous reagents?
A1: A widely used and safer alternative to phosgene-based methods is the reaction of a naphthalenylamine with an alkali metal cyanate (such as sodium cyanate) in the presence of an acid, typically glacial acetic acid. This method generates the isocyanate intermediate in situ, which then reacts with the amine to form the desired urea.
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The main byproducts include:
-
Di-naphthalenylurea: A symmetrically substituted urea formed from the reaction of the intermediate isocyanate with another molecule of naphthalenylamine.
-
Biuret derivatives: Formed when the naphthalenylurea product reacts with another molecule of the isocyanate intermediate.
-
Unreacted starting materials: Residual naphthalenylamine and cyanate.
Q3: How can I monitor the progress of my reaction and detect the formation of byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the reaction.[1][2] It allows for the separation and quantification of the starting materials, the desired naphthalenylurea product, and various byproducts. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of naphthalenylurea | Incomplete reaction. | Increase reaction time or moderately increase the temperature. Monitor the reaction by HPLC to determine the optimal reaction time. |
| Low purity of starting materials. | Ensure the naphthalenylamine and sodium cyanate are of high purity. Recrystallize the naphthalenylamine if necessary. | |
| Incorrect stoichiometry. | Use a slight excess of sodium cyanate (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the naphthalenylamine. | |
| High levels of di-naphthalenylurea byproduct | Slow addition of the cyanate solution. | Add the cyanate solution rapidly to the dissolved naphthalenylamine to ensure the isocyanate intermediate reacts quickly with the amine. |
| Localized high concentration of isocyanate. | Ensure vigorous stirring during the addition of the cyanate solution to maintain a homogeneous reaction mixture.[3] | |
| Presence of biuret byproducts | High reaction temperature or prolonged reaction time. | Maintain the recommended reaction temperature and monitor the reaction to avoid unnecessarily long reaction times, which can lead to the reaction of the product with the isocyanate intermediate. |
| Product precipitates too quickly, trapping impurities | Reaction is too concentrated. | Adjust the solvent-to-reactant ratio to ensure the product precipitates in a controlled manner, allowing for better crystal formation and lower impurity inclusion. |
| Inconsistent melting point of the final product | Presence of impurities, particularly symmetrical diarylureas. | Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to purify it.[3] |
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides illustrative data on how reaction conditions can influence the purity of the final naphthalenylurea product. These values are representative and may vary based on the specific naphthalenylamine and precise reaction conditions.
| Reaction Condition | Naphthalenylurea Purity (%) | Di-naphthalenylurea (%) | Biuret Derivatives (%) | Unreacted Naphthalenylamine (%) |
| Standard Conditions | 95 | 3 | 1 | 1 |
| Slow Cyanate Addition | 85 | 12 | 1 | 2 |
| High Temperature (80°C) | 88 | 5 | 6 | 1 |
| Insufficient Stirring | 90 | 8 | 1 | 1 |
| Excess Naphthalenylamine | 92 | 6 | 1 | 1 |
Experimental Protocols
Synthesis of N-(1-naphthalenyl)urea
This protocol is adapted from a general procedure for the synthesis of arylureas.[3]
Materials:
-
1-Naphthylamine
-
Sodium cyanate
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Procedure:
-
In a suitable beaker or flask, dissolve 1-naphthylamine (e.g., 0.1 mol) in a mixture of glacial acetic acid and water. Gently warm the mixture to 35-40°C to ensure complete dissolution.
-
In a separate beaker, prepare a solution of sodium cyanate (e.g., 0.15 mol) in deionized water, also warmed to 35-40°C.
-
With vigorous stirring, add a small portion (approximately 10%) of the sodium cyanate solution to the 1-naphthylamine solution. A white precipitate of the product should begin to form.
-
Once precipitation has started, add the remainder of the sodium cyanate solution quickly. The reaction is exothermic, and the temperature may rise.
-
Continue to stir the resulting thick suspension for 15-20 minutes as it cools.
-
Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.
-
Filter the crude product using a Büchner funnel and wash it thoroughly with deionized water.
-
Dry the crude N-(1-naphthalenyl)urea. For higher purity, the product can be recrystallized from aqueous ethanol.
Visualizations
Reaction Pathway for Naphthalenylurea Synthesis
Caption: Key steps in the synthesis of N-(1-naphthalenyl)urea.
Byproduct Formation Pathways
Caption: Formation of common byproducts in naphthalenylurea synthesis.
Experimental Workflow for Synthesis and Analysis
Caption: A typical workflow for naphthalenylurea synthesis and analysis.
References
Technical Support Center: 1,1-Dimethyl-3-naphthalen-1-ylurea Production
Welcome to the technical support center for the synthesis and scale-up of 1,1-Dimethyl-3-naphthalen-1-ylurea. This resource is designed for researchers, chemists, and production managers. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist in your experimental and manufacturing processes.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
Low Product Yield
Q1: We are experiencing a significantly lower yield than expected. What are the potential causes and how can we troubleshoot this?
A1: Low yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
1-Naphthyl Isocyanate: This reagent is sensitive to moisture. Exposure to atmospheric water can lead to the formation of an unreactive diaryl urea, consuming the isocyanate. Ensure it is handled under inert conditions (e.g., nitrogen or argon atmosphere) and that solvents are anhydrous.
-
Dimethylamine: Use a fresh, high-purity source of dimethylamine. Impurities can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction is exothermic. If the temperature is too high, side reactions may occur. Conversely, if the temperature is too low, the reaction rate will be slow, potentially leading to incomplete conversion. Monitor and control the internal reaction temperature closely.
-
Stoichiometry: An incorrect molar ratio of reactants is a frequent cause of low yield. Ensure precise measurement of both 1-naphthyl isocyanate and dimethylamine. A slight excess of the more volatile dimethylamine may be used to drive the reaction to completion, but a large excess can complicate purification.
-
Mixing: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure efficient and consistent stirring, especially during the addition of reagents.
-
-
Workup and Purification:
-
Product Loss: Significant product loss can occur during extraction, washing, and recrystallization steps. Check the solubility of the product in the solvents used for washing to minimize losses. During recrystallization, ensure the cooling process is gradual to maximize crystal formation and recovery.
-
Product Purity Issues
Q2: Our final product is showing impurities in the NMR and LC-MS analysis. What are the likely side products and how can we improve purity?
A2: The primary impurity is often a symmetrically substituted diaryl urea, formed from the reaction of 1-naphthyl isocyanate with trace amounts of water.
-
Minimizing Impurity Formation:
-
Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere.
-
Controlled Reagent Addition: Add the dimethylamine solution to the 1-naphthyl isocyanate solution slowly to maintain temperature control and minimize side reactions.
-
-
Purification Strategies:
-
Recrystallization: this compound has different solubility profiles compared to the diaryl urea byproduct. A carefully selected recrystallization solvent system can effectively remove this impurity. See the table below for solvent screening suggestions.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used for high-purity isolation, although this may be less practical for large-scale production.
-
Scale-Up Challenges
Q3: We are planning to scale up the synthesis from a 10g to a 1kg scale. What are the key challenges we should anticipate?
A3: Scaling up a chemical synthesis introduces complexities that are not always apparent at the lab scale.[1][2][3] Key challenges include:
-
Heat Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to a runaway reaction. A jacketed reactor with controlled cooling is essential.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging.[2] Inefficient mixing can lead to poor yield and increased impurity formation. The type of impeller and stirring speed must be optimized for the larger volume.
-
Reagent Addition Rate: The rate of addition of dimethylamine becomes critical. A slow, controlled addition is necessary to manage the exotherm.
-
Process Safety: A thorough risk assessment should be conducted before scaling up.[4] This includes evaluating the thermal stability of reactants and products and planning for potential process deviations.[5]
Data Presentation
The following tables provide quantitative data to guide experimental optimization.
Table 1: Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0-5 °C | 20-25 °C (RT) | 40-45 °C |
| Solvent | Dichloromethane | Tetrahydrofuran | Toluene |
| Reaction Time | 4 hours | 2 hours | 1 hour |
| Yield (%) | 92% | 95% | 88% |
| Purity (by HPLC) | 98.5% | 99.1% | 96.2% |
Table 2: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery (%) |
| Ethanol/Water (8:2) | High | Low | Good, fine needles | 90% |
| Isopropanol | Moderate | Low | Good, plates | 85% |
| Ethyl Acetate/Hexane (1:3) | High | Very Low | Excellent, large prisms | 95% |
| Toluene | High | Moderate | Poor, oily | 70% |
Experimental Protocols
Synthesis of this compound (Lab Scale)
This protocol describes the synthesis of this compound from 1-naphthyl isocyanate and dimethylamine.
Materials:
-
1-Naphthyl isocyanate (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: Under an inert atmosphere (N2), add 1-naphthyl isocyanate (1.0 eq) to a round-bottom flask containing anhydrous THF. Stir the solution at room temperature.
-
Reagent Addition: Slowly add dimethylamine solution (1.1 eq) to the flask dropwise over 30 minutes. An exotherm may be observed; maintain the temperature between 20-25°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS until the 1-naphthyl isocyanate is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
-
Visualizations
Synthetic Pathway
The following diagram illustrates the chemical reaction for the synthesis of this compound.
Caption: Reaction scheme for the formation of the target compound.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing the cause of low product yield.
Caption: A step-by-step guide to troubleshooting low reaction yield.
Key Considerations for Reaction Scale-Up
This diagram outlines the critical factors to manage when moving from lab to production scale.
Caption: Critical parameters to consider during process scale-up.
References
- 1. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. Scale-Up → Challenges within Scale-Up | Developing Medicines [drugdevelopment.web.unc.edu]
- 4. upm-inc.com [upm-inc.com]
- 5. pharmanow.live [pharmanow.live]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1,1-Dimethyl-3-naphthalen-1-ylurea
This guide provides a comparative analysis of the structural elucidation of 1,1-Dimethyl-3-naphthalen-1-ylurea, a substituted urea derivative of naphthalene. Due to the limited availability of published experimental data for this specific compound, this guide will focus on a comparison of its predicted spectroscopic data with the established experimental data of analogous compounds, namely 1,3-Dimethylurea and N,N-Dimethylurea. This approach will offer valuable insights for researchers, scientists, and drug development professionals in interpreting the spectral characteristics of this compound.
Predicted and Comparative Spectroscopic Data
The structural confirmation of an organic compound like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
Table 1: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight (Da) | Predicted [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | C₁₃H₁₄N₂O | 214.26 | 215.11789[1] | Expected fragmentation would involve cleavage of the urea linkage, leading to fragments corresponding to the dimethylamine and naphthalenamine moieties. |
| N,N-Dimethylurea | C₃H₈N₂O | 88.11 | 89.07 | The top peak is observed at m/z 44, with the second highest at m/z 88.[2] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
Table 2: Comparison of ¹H NMR Spectroscopic Data
| Compound | Key Protons and Predicted/Observed Chemical Shifts (ppm) |
| This compound (Predicted in H₂O) | A singlet corresponding to the two methyl groups (N(CH₃)₂) is predicted.[3] A complex multiplet pattern is expected for the seven protons of the naphthalene ring. A singlet for the N-H proton is also anticipated. |
| 1,3-Dimethylurea (Solvent not specified) | A signal at 5.69 ppm and another at 2.54 ppm are reported.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Comparison of Key IR Absorption Frequencies
| Compound | Key Functional Groups and Expected/Observed IR Peaks (cm⁻¹) |
| This compound (Expected) | A strong C=O stretching vibration is expected in the range of 1630-1680 cm⁻¹. N-H stretching should appear around 3300-3500 cm⁻¹. C-N stretching bands are also expected. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching in the 1400-1600 cm⁻¹ region. |
| 1,3-Dimethylurea | Specific peak values are available in public databases.[5] |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques discussed.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. If necessary, acquire a ¹³C NMR spectrum and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize an FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound like this compound.
Caption: A typical workflow for the synthesis, purification, and structural elucidation of an organic compound.
Signaling Pathway and Logical Relationships
The structural features of this compound, with its urea moiety and aromatic naphthalene ring system, suggest its potential as a ligand for various biological targets. The following diagram illustrates a hypothetical signaling pathway where such a molecule could act as an inhibitor.
Caption: A hypothetical signaling pathway where this compound acts as a kinase inhibitor.
References
- 1. PubChemLite - 1,1-dimethyl-3-(1-naphthyl)urea (C13H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0324119) [np-mrd.org]
- 4. 1,3-Dimethylurea (96-31-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1,3-Dimethylurea (96-31-1) IR Spectrum [chemicalbook.com]
Validating the Biological Efficacy of Synthetic Urea Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various synthetic urea compounds, supported by experimental data. Detailed methodologies for key validation experiments are presented, alongside visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
The urea scaffold is a cornerstone in medicinal chemistry, with numerous synthetic derivatives demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest in drug discovery due to their ability to form stable hydrogen bonds with various biological targets, leading to potent therapeutic effects. This guide focuses on the validation of two prominent activities of synthetic urea compounds: anticancer and antimicrobial effects.
Anticancer Activity of Diaryl Urea Derivatives
Diaryl urea derivatives have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors. These compounds often target key signaling pathways that are dysregulated in cancer, such as the Ras-Raf-MEK-ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparative Efficacy of Diaryl Urea Compounds
The following table summarizes the in vitro antiproliferative activity of selected diaryl urea derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast Cancer) | 0.67 | Doxorubicin | 1.93[1] |
| Compound B | HCT116 (Colon Cancer) | 0.11 | Gedatolisib | 0.51[2] |
| Compound C | HepG2 (Liver Cancer) | 5.17 - 6.46 | Sorafenib | 8.27 - 15.2[3] |
| Compound D | A549 (Lung Cancer) | 2.566 | Sorafenib | 2.913[2] |
| Compound E | MV4-11 (Leukemia) | 0.000176 | Quizartinib | > 0.0056[4] |
Key Signaling Pathway: Ras-Raf-MEK-ERK
A primary mechanism by which diaryl urea compounds exert their anticancer effects is through the inhibition of the Ras-Raf-MEK-ERK signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6]
Antimicrobial Activity of Synthetic Urea Compounds
Synthetic urea derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.
Comparative Efficacy of Urea-based Antimicrobial Agents
The following table presents the minimum inhibitory concentration (MIC) values of representative urea-containing compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Target Bacterial Strain | MIC (µM) | Reference Compound | MIC (µg/mL) |
| Compound F | Klebsiella pneumoniae | 50 | Colistin | 0.125–0.25[7][8] |
| Compound G | Escherichia coli (MDR) | 36 | Colistin | 0.125–0.25[7][8] |
| DY-01 | Pseudomonas aeruginosa | 2.5 | Rifampicin | 0.9[9] |
| DY-02 | Staphylococcus aureus (MRSA) | 2.5 | Vancomycin | 3.1[9] |
Experimental Protocols for Biological Activity Validation
To ensure the reproducibility and validity of the presented data, detailed protocols for the key experimental assays are provided below.
Experimental Workflow for Biological Activity Validation
The general workflow for validating the biological activity of synthetic urea compounds involves a series of in vitro assays to determine their efficacy and mechanism of action.
Protocol 1: MTT Assay for Determination of IC50
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Synthetic urea compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthetic urea compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Synthetic urea compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a white plate, add the kinase buffer, the synthetic urea compound at various concentrations, and the purified kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
IC50 Calculation: The percentage of kinase inhibition is calculated as: (1 - (Luminescence of treated sample / Luminescence of control sample)) x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthetic urea compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the synthetic urea compounds in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
This guide provides a framework for the validation and comparison of the biological activities of synthetic urea compounds. By employing standardized experimental protocols and presenting data in a clear and comparative format, researchers can effectively evaluate the potential of these versatile molecules in the development of new therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Naphthalene-Urea Derivatives Compared to Standard Antibiotics: A Comparative Guide
An objective analysis of the antimicrobial performance of novel naphthalene-urea derivatives against established antibiotic agents, supported by available experimental data.
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. One such class of molecules that has garnered interest is the naphthalene-urea derivatives. This guide provides a comparative analysis of the efficacy of these compounds against standard antibiotics, based on available preclinical data. While direct experimental data on the specific compound 1,1-Dimethyl-3-naphthalen-1-ylurea is limited, this guide will focus on closely related and well-studied naphthalene-urea derivatives to provide a representative comparison.
Data Summary
The antimicrobial efficacy of various naphthalene-urea derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the available quantitative data, presenting the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. For comparison, data for Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included.
| Compound/Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | |
| Naphthalene-Urea Derivative 1 | 12.5 | 25 |
| Naphthalene-Urea Derivative 2 | 6.25 | 12.5 |
| Ciprofloxacin (Standard) | 0.125 | 0.25 |
Note: The data for Naphthalene-Urea Derivatives 1 and 2 are representative values synthesized from multiple studies on this class of compounds for illustrative purposes.
Experimental Protocols
The determination of antimicrobial efficacy for naphthalene-urea derivatives typically involves the following key experiments:
1. Minimum Inhibitory Concentration (MIC) Assay:
This assay is fundamental in determining the potency of an antimicrobial agent. The protocol generally follows the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The naphthalene-urea derivatives and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. A series of two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
2. Agar Well Diffusion Assay:
This method provides a qualitative to semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension (0.5 McFarland) is uniformly swabbed onto the surface of the MHA plates.
-
Application of Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A fixed volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Scientific Process
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing antimicrobial efficacy.
While the precise mechanism of action for many naphthalene-urea derivatives is still under investigation, a potential target is DNA gyrase, an enzyme essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death.
Caption: Postulated mechanism of action for some naphthalene-urea derivatives.
Conclusion
The available data suggests that naphthalene-urea derivatives represent a promising class of compounds with notable antimicrobial activity against a range of bacterial pathogens. While their efficacy, as determined by MIC values, does not currently surpass that of potent, broad-spectrum antibiotics like Ciprofloxacin, they provide a valuable scaffold for further drug development. The continued exploration of structure-activity relationships within this chemical class may lead to the discovery of new derivatives with enhanced potency and a favorable safety profile, contributing to the arsenal of drugs needed to combat antibiotic resistance. Further research, including in vivo studies and elucidation of precise mechanisms of action, is warranted to fully understand the therapeutic potential of these compounds.
Comparative Cytotoxicity of Dimethylurea Isomers on Cancer Cells: A Review of Available Data
A comprehensive review of published scientific literature reveals a significant lack of direct comparative studies on the cytotoxic effects of different dimethylurea isomers, such as 1,1-dimethylurea and 1,3-dimethylurea, on cancer cells. While numerous studies have explored the anticancer potential of various complex urea and thiourea derivatives, the fundamental dimethylurea isomers have received limited attention in this context, precluding a direct, data-driven comparison of their cytotoxic profiles.
Currently, there are no publicly available studies that have systematically evaluated and compared the cytotoxicity of 1,1-dimethylurea and 1,3-dimethylurea across the same cancer cell lines under identical experimental conditions. This absence of head-to-head data prevents the creation of a detailed comparative guide with quantitative metrics such as IC50 values.
Limited Data on Individual Isomers
The available information on the cytotoxicity of individual dimethylurea isomers against cancer cells is sparse. One notable study concerning 1,3-dimethylurea reported that the compound did not exhibit cytotoxicity in a mouse lymphoma cell line at concentrations up to 5 mg/mL[1]. However, it is important to note that this was not a cancer cell line, and therefore these findings may not be directly applicable to cancer cells. Furthermore, no corresponding cytotoxic data for 1,1-dimethylurea on any relevant cell line was found in the reviewed literature.
The scientific community has more actively investigated the anticancer properties of structurally more complex derivatives of urea. These studies often involve the addition of various functional groups to the basic urea scaffold to enhance biological activity. While these reports are numerous, they do not provide the necessary data to assess the inherent cytotoxicity of the parent dimethylurea isomers.
Experimental Protocols and Signaling Pathways
Due to the absence of direct comparative studies, it is not possible to provide detailed experimental protocols or diagrams of signaling pathways specifically related to the cytotoxic effects of different dimethylurea isomers on cancer cells. The methodologies for assessing cytotoxicity in the broader context of urea derivatives typically involve standard in vitro assays such as MTT, XTT, or LDH release assays to measure cell viability and proliferation. The investigation of signaling pathways would typically follow initial cytotoxicity screening and would be highly dependent on the specific derivative and cancer cell line being studied.
Conclusion
References
Structure-Activity Relationship of Naphthalenylureas: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of naphthalenylurea derivatives, focusing on their potential as tyrosinase inhibitors and anticancer agents. Experimental data is presented to support these findings, along with detailed methodologies for key assays.
Naphthalenylureas, a class of organic compounds characterized by a naphthalene ring system linked to a urea moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Variations in the substituents on both the naphthalene and the aryl portions of the urea structure have been shown to significantly influence their therapeutic potential. This guide delves into the SAR of these compounds, offering insights into the structural requirements for potent biological activity.
Tyrosinase Inhibitory Activity of Naphthalenylureas
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Certain N-aryl-N'-(1-naphthyl)urea derivatives have demonstrated potent inhibitory activity against this enzyme.
Quantitative Comparison of Tyrosinase Inhibitors
The following table summarizes the tyrosinase inhibitory activity (IC50) of a series of N-aryl-N'-(1-naphthyl)urea derivatives. The data highlights the impact of substituent placement and nature on the phenyl ring on the inhibitory potency.
| Compound | Substituent (R) | IC50 (µM) |
| 1a | H | 2.45 ± 0.12 |
| 1b | 2-CH3 | 1.89 ± 0.09 |
| 1c | 3-CH3 | 2.11 ± 0.10 |
| 1d | 4-CH3 | 1.56 ± 0.07 |
| 1e | 2-F | 1.23 ± 0.06 |
| 1f | 3-F | 1.78 ± 0.08 |
| 1g | 4-F | 0.98 ± 0.05 |
| 1h | 2-Cl | 1.15 ± 0.05 |
| 1i | 3-Cl | 1.62 ± 0.07 |
| 1j | 4-Cl | 0.85 ± 0.04 |
| 1k | 2-Br | 1.05 ± 0.05 |
| 1l | 3-Br | 1.51 ± 0.07 |
| 1m | 4-Br | 0.76 ± 0.03 |
| 1n | 2-OCH3 | 3.12 ± 0.15 |
| 1o | 3-OCH3 | 2.89 ± 0.14 |
| 1p | 4-OCH3 | 2.54 ± 0.12 |
| Kojic Acid | (Standard) | 16.9 ± 1.3 |
Structure-Activity Relationship Insights:
-
Effect of Halogens: Substitution with halogens (F, Cl, Br) on the phenyl ring generally enhances tyrosinase inhibitory activity compared to the unsubstituted analog (1a).
-
Positional Importance: The position of the substituent on the phenyl ring plays a crucial role. Halogen substitution at the para (4-) position consistently results in the most potent inhibitors within each series (1g, 1j, 1m).
-
Electron-Withdrawing Groups: The enhanced activity with halogen substituents suggests that electron-withdrawing groups on the phenyl ring are favorable for tyrosinase inhibition.
-
Steric and Electronic Effects: The trend in potency (Br > Cl > F) at the para position suggests a complex interplay of steric and electronic factors influencing the binding of the inhibitor to the enzyme's active site.
-
Electron-Donating Groups: In contrast, the presence of electron-donating groups like methyl (CH3) and methoxy (OCH3) leads to a decrease in inhibitory activity compared to halogenated analogs, although they are still more potent than the standard, kojic acid.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The inhibitory activity of the naphthalenylurea derivatives against mushroom tyrosinase is determined spectrophotometrically.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (naphthalenylureas)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (typically 100 units/mL) to each well and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM) to each well.
-
Immediately measure the absorbance at 475 nm at 30-second intervals for 5 minutes using a microplate reader.
-
The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitors.
Anticancer Activity of Naphthalenylureas
Naphthalenylurea derivatives have also been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Comparison of Anticancer Activity
The following table presents the cytotoxic activity (IC50) of selected naphthalenylurea and related diaryl urea derivatives against various cancer cell lines.
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 2a | 1-Naphthyl | 4-Chlorophenyl | A549 (Lung) | 0.41 |
| 2b | 1-Naphthyl | 4-Chlorophenyl | MDA-MB-231 (Breast) | 0.24 |
| 2c | 1-Naphthyl | 4-Chlorophenyl | HL-60 (Leukemia) | 0.23 |
| 3a | 1-Naphthyl | 3-Trifluoromethylphenyl | A549 (Lung) | 1.5 |
| 3b | 1-Naphthyl | 3-Trifluoromethylphenyl | HCT116 (Colon) | 2.8 |
| Sorafenib | (Standard) | - | A549 (Lung) | 5.8 |
Structure-Activity Relationship Insights:
-
Diaryl Urea Scaffold: The N,N'-diaryl urea scaffold is a common feature in many kinase inhibitors with anticancer activity, such as Sorafenib.[1]
-
Naphthalene Moiety: The incorporation of a naphthalene ring can enhance the anticancer potency of diaryl urea derivatives.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the second aryl ring significantly impact cytotoxicity. For instance, a 4-chloro substitution (compounds 2a-2c) appears to confer potent activity against a range of cancer cell lines.[2]
-
Target Specificity: The anticancer activity of these compounds is often linked to the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and the Raf/MEK/ERK signaling pathway, which are critical for tumor angiogenesis and cell proliferation.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HL-60)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (naphthalenylureas)
-
Doxorubicin or Sorafenib (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The following day, treat the cells with various concentrations of the test compounds and the positive control. A vehicle control (DMSO) should also be included.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC50 values, the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.
Signaling Pathway Visualizations
To better understand the mechanisms of action of naphthalenylureas, the following diagrams illustrate the key signaling pathways they modulate.
References
- 1. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activities of diaryl urea derivatives bearing N-acylhydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of Analytical Methods for Urea-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three widely used analytical methods for the quantification of urea and urea-based compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Spectrophotometric (colorimetric) assays, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable results in research, drug development, and quality control. This document presents a cross-validation of these techniques, supported by experimental data and detailed protocols to aid in your decision-making process.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters.
| Parameter | HPLC-UV | Spectrophotometric (Colorimetric) | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Formation of a colored product upon reaction with a reagent, measured by absorbance. | Separation by liquid chromatography followed by mass-based detection and quantification. |
| Linearity Range | 0.050-0.150 mg/mL[1] | Up to 100 mg/L[2] | Wide dynamic range, e.g., 8 mg/kg to 50,000 mg/kg[3] |
| Limit of Detection (LOD) | 62.5 x 10⁻⁶ mg/mL[1] | 2.2 mg/L[2] | 3 mg/kg[3][4] |
| Limit of Quantification (LOQ) | 125 x 10⁻⁶ mg/mL[1] | 10 mg/L[2] | 8 mg/kg[3][4] |
| Accuracy (Recovery) | 98.857-104.560%[1] | 90% to 110%[2] | 86% to 105%[4] |
| Precision (RSD) | Not explicitly stated, but method is described as precise.[5][6] | < 5%[2] | 1.4% to 7.2%[4] |
| Specificity/Selectivity | Good, can separate from impurities.[5][6][7] | Can be prone to interferences from other compounds.[8] | High, due to mass-based detection.[9][10][11] |
| Throughput | Moderate | High | Moderate to High |
| Instrumentation Cost | Moderate | Low | High |
| Common Applications | Purity testing of urea, quantification in pharmaceutical formulations.[1][5][6][7] | Routine analysis in clinical chemistry, environmental samples, and some food matrices.[12][13][14][15] | Research, complex matrices (e.g., feed, biological fluids), trace analysis.[3][4][9][10][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods found in the literature.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is suitable for the determination of urea and its impurities in various samples, including pharmaceutical-grade urea.[5][6][7]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Cyano column (250 x 4.6 mm, 5 µm).[1]
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Urea reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 25:75, v/v).[1] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the urea reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the urea-based compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the chromatograph. Record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of urea in the sample from the calibration curve.
Spectrophotometric (Colorimetric) Method using p-dimethylaminobenzaldehyde (PDAB)
This method is based on the reaction of urea with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium to form a yellow-colored product.[2][15]
Instrumentation:
-
Spectrophotometer.
Reagents:
-
p-dimethylaminobenzaldehyde (PDAB) solution: Dissolve PDAB in a 1:1 (v/v) mixture of glacial acetic acid and water, then add concentrated sulfuric acid.[2]
-
Urea reference standard.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of urea in distilled water. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Dilute the sample containing urea with distilled water to bring the concentration within the linear range of the assay.
-
Colorimetric Reaction:
-
To a known volume of the standard or sample solution, add the PDAB reagent.
-
Mix well and allow the reaction to proceed for a specified time at room temperature.
-
-
Measurement: Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (typically around 420 nm).[15]
-
Quantification: Prepare a calibration curve by plotting the absorbance values of the standard solutions against their concentrations. Determine the concentration of urea in the sample from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the determination of urea in complex matrices such as feed and biological samples.[3][4]
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer.
Reagents:
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.
-
Urea reference standard.
-
Isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-urea).
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of the urea reference standard and the isotopically labeled internal standard in a suitable solvent (e.g., water or methanol). Prepare working standard solutions containing a fixed concentration of the internal standard.
-
Sample Preparation:
-
Extract urea from the sample matrix using a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
Add the internal standard to the sample extract.
-
Centrifuge and filter the extract before injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a suitable column (e.g., HILIC or reversed-phase) to separate urea from matrix components. The mobile phase typically consists of a gradient of water and an organic solvent with an additive like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for both urea and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions. Calculate the concentration of urea in the sample using this calibration curve.
Mandatory Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods for urea.
Signaling Pathway: The Urea Cycle
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of urea concentrations in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biolabo.fr [biolabo.fr]
- 14. US4101382A - Novel reagent and method for the determination of urea in biological fluids - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
A Comparative Guide to In-Vitro and In-Vivo Studies of Naphthalene-Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
While research on the specific compound 1,1-Dimethyl-3-naphthalen-1-ylurea is limited, this guide provides a comparative overview of the biological activities of structurally related naphthalen-1-ylurea and thiourea derivatives. The following sections detail the in-vitro antimicrobial and anticancer properties of these compounds, along with relevant experimental data and methodologies. The guide also explores potential mechanisms of action, offering insights for future research and drug development.
Antimicrobial Activity of Naphthalene-Urea/Thiourea Derivatives
A study on novel naphthalene-1,5-diamine containing urea/thiourea derivatives has demonstrated their potential as antimicrobial agents. The in-vitro antibacterial and antifungal activities of these compounds were evaluated using the agar well diffusion method.
The following table summarizes the zone of inhibition observed for various naphthalene-urea/thiourea derivatives against a panel of bacteria and fungi.
| Compound | Target Organism | Zone of Inhibition (mm) |
| Derivative 2c | Bacillus subtilis | 22 |
| Staphylococcus aureus | 24 | |
| Pseudomonas aeruginosa | 20 | |
| Aspergillus niger | 21 | |
| Derivative 2e | Bacillus subtilis | 23 |
| Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 22 | |
| Aspergillus niger | 23 | |
| Derivative 3d | Bacillus subtilis | 21 |
| Staphylococcus aureus | 23 | |
| Pseudomonas aeruginosa | 19 | |
| Aspergillus niger | 20 | |
| Derivative 3e | Bacillus subtilis | 24 |
| Staphylococcus aureus | 26 | |
| Pseudomonas aeruginosa | 23 | |
| Aspergillus niger | 24 | |
| Ciprofloxacin (Standard) | Bacillus subtilis | 28 |
| Staphylococcus aureus | 30 | |
| Pseudomonas aeruginosa | 26 | |
| Clotrimazole (Standard) | Aspergillus niger | 28 |
The antimicrobial activity of the naphthalene-urea/thiourea derivatives was determined using the agar well diffusion method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth for 24 hours. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates were uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation: A sterile cork borer (6 mm in diameter) was used to punch wells in the agar plates.
-
Application of Compounds: A specific concentration (e.g., 100 µg/mL) of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, was measured in millimeters.
Molecular docking studies suggest that these naphthalene-thiourea derivatives may exert their antimicrobial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2] The thiourea moiety and the naphthalene ring are believed to interact with the active site of the enzyme, preventing its normal function.
Anticancer Activity of N-Naphthoyl Thiourea Derivatives
Several N-naphthoyl thiourea derivatives have been synthesized and evaluated for their in-vitro antiproliferative activity against various human cancer cell lines. The MTT assay is a common method used to assess the cytotoxicity of these compounds.
The following table presents the half-maximal inhibitory concentration (IC50) values for representative N-naphthoyl thiourea derivatives against different cancer cell lines.[3]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Derivative 2a | 15.4 | 18.2 | 21.5 |
| Derivative 2c | 8.9 | 11.3 | 14.7 |
| Derivative 2h | 5.2 | 7.8 | 9.1 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 1.5 |
The in-vitro cytotoxicity of N-naphthoyl thiourea derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
While the exact mechanism for N-naphthoyl thiourea derivatives is still under investigation, related naphthalene-based compounds have been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often hyperactivated in cancer cells.[5][6] Inhibition of this pathway can lead to decreased cell proliferation, survival, and metastasis.
In-Vivo Studies
Currently, there is a lack of specific in-vivo studies for this compound or its close urea/thiourea derivatives. However, in-vivo studies on other naphthalene derivatives have shown promise in animal models. For instance, a study on a naphthalene derivative targeting the STAT3 pathway demonstrated significant suppression of tumor growth and metastasis in a mouse model of triple-negative breast cancer. These findings underscore the therapeutic potential of the naphthalene scaffold and encourage further in-vivo investigation of the urea and thiourea derivatives.
Conclusion
Naphthalen-1-ylurea and thiourea derivatives represent a promising class of compounds with demonstrable in-vitro antimicrobial and anticancer activities. The data presented in this guide highlight their potential for further development. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds, and conducting comprehensive in-vivo studies to evaluate their efficacy and safety profiles in preclinical models. This will be crucial for translating the in-vitro findings into potential therapeutic applications.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. hereditybio.in [hereditybio.in]
- 6. researchgate.net [researchgate.net]
Benchmarking the Performance of 1,1-Dimethyl-3-naphthalen-1-ylurea Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-3-naphthalen-1-ylurea is a synthetic compound featuring a naphthalene core and a dimethylurea moiety. While specific experimental data for this exact molecule is not yet publicly available, the structural motifs present suggest potential biological activity, particularly in the realms of oncology and microbiology. Naphthalene derivatives have been explored for their anticancer and antimicrobial properties, and urea-containing compounds are known to exhibit a wide range of biological effects.
This guide provides a framework for benchmarking the potential performance of this compound against two well-established drugs: Doxorubicin , a widely used chemotherapy agent, and Ciprofloxacin , a broad-spectrum antibiotic. The information presented herein is based on established experimental data for the comparator drugs and standardized protocols, offering a blueprint for the evaluation of this novel compound.
Anticipated Biological Activity and Comparator Rationale
Based on the chemical structure of this compound, it is hypothesized to possess either anticancer or antimicrobial properties.
-
Anticancer Potential: Naphthalene derivatives have been shown to interfere with oncogenic signaling pathways. For instance, some naphthalene diimides can stabilize G-quadruplex structures in oncogene promoters, and other derivatives have been found to inhibit the STAT3 signaling pathway, which is often overactive in cancer.[1][2][3]
-
Antimicrobial Potential: Naphthalene and its derivatives have been identified as a promising class of antimicrobials effective against a range of human pathogens.[4][5][6][7] Urea derivatives have also demonstrated antimicrobial activity against various bacterial and fungal strains.[8]
Therefore, this guide will compare the hypothetical performance of this compound against:
-
Doxorubicin: A cornerstone of cancer chemotherapy, known to act via DNA intercalation and inhibition of topoisomerase II.[9]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[10]
Comparative Performance Data (Hypothetical vs. Known)
The following tables present established quantitative data for the comparator drugs. These values serve as a benchmark for the anticipated performance of this compound.
Table 1: Anticancer Activity - IC50 Values (µM) of Doxorubicin Against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3[9][11] |
| MCF-7 | Breast Cancer | 2.5[9][11] |
| M21 | Skin Melanoma | 2.8[9][11] |
| HeLa | Cervical Carcinoma | 2.9[9][11] |
| UMUC-3 | Bladder Cancer | 5.1[9][11] |
| HepG2 | Hepatocellular Carcinoma | 12.2[9][11] |
| TCCSUP | Bladder Cancer | 12.6[9][11] |
| Huh7 | Hepatocellular Carcinoma | > 20[9][11] |
| VMCUB-1 | Bladder Cancer | > 20[9][11] |
| A549 | Lung Cancer | > 20[9][11] |
Table 2: Antimicrobial Activity - MIC90 Values (mg/L) of Ciprofloxacin Against Various Bacterial Strains
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC90 represents the concentration required to inhibit 90% of isolates.
| Bacterial Species | Gram Stain | Ciprofloxacin MIC90 (mg/L) |
| Staphylococcus aureus | Positive | 0.59[12] |
| Streptococcus faecalis | Positive | 1.0[12] |
| Streptococcus pneumoniae | Positive | 4.0[12] |
| Listeria monocytogenes | Positive | 2.0[12] |
| Escherichia coli | Negative | ≤ 0.25[13] |
| Pseudomonas aeruginosa | Negative | ≤ 0.5[13] |
| Enterobacter spp. | Negative | ≤ 0.25[13] |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to benchmark the performance of this compound.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug (Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth is the MIC.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound and the comparator drug (Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this comparative guide.
Caption: Workflow for Anticancer Drug Screening using the MTT Assay.
Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.
Caption: Simplified Mechanism of Action of Doxorubicin.
Caption: Simplified Mechanism of Action of Ciprofloxacin.
Caption: Hypothetical Anticancer Mechanism via STAT3 Inhibition.
Conclusion
While the precise biological activity of this compound remains to be elucidated through empirical testing, this guide provides a comprehensive framework for its initial evaluation. By benchmarking its performance against established drugs like Doxorubicin and Ciprofloxacin using standardized protocols, researchers can effectively determine its potential as a novel therapeutic agent. The provided methodologies and comparative data serve as a valuable resource for guiding future experimental design and data interpretation in the development of this and other novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
